molecular formula C9H14ClNO B3109248 1-(2-Methoxyphenyl)ethanamine hydrochloride CAS No. 17087-50-2

1-(2-Methoxyphenyl)ethanamine hydrochloride

Cat. No.: B3109248
CAS No.: 17087-50-2
M. Wt: 187.66 g/mol
InChI Key: NTKNCZHNEDRTEP-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO and its molecular weight is 187.66 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)8-5-3-4-6-9(8)11-2;/h3-7H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKNCZHNEDRTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17087-50-2
Record name Benzenemethanamine, 2-methoxy-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17087-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Methoxyphenyl)ethanamine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxyphenyl)ethanamine, a key chiral building block in modern organic synthesis and pharmaceutical development. The guide delves into the compound's chemical identity, including its various forms and their corresponding CAS numbers, detailed synthesis protocols for the racemic mixture, and its conversion to the hydrochloride salt. Furthermore, a thorough analysis of its physicochemical properties and advanced analytical characterization techniques are presented. The document culminates in a discussion of its critical applications, particularly in the synthesis of central nervous system (CNS) active compounds and its role as a chiral auxiliary. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

1-(2-Methoxyphenyl)ethanamine is a primary amine featuring a methoxy-substituted phenyl ring. Its chiral center at the ethylamine moiety makes it a valuable precursor for asymmetric synthesis. The compound is available in its racemic form and as individual enantiomers. The hydrochloride salt is often preferred for its improved stability and handling properties.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyRacemic 1-(2-Methoxyphenyl)ethanamine(R)-1-(2-Methoxyphenyl)ethanamine Hydrochloride
Molecular Formula C₉H₁₃NOC₉H₁₄ClNO
Molecular Weight 151.21 g/mol 187.67 g/mol
CAS Number 40023-74-3704892-60-4
Appearance Colorless to pale yellow liquidWhite to off-white solid
Boiling Point ~235 °C (estimated)Not applicable
Solubility Soluble in organic solventsSoluble in water, methanol

Note: The CAS number for the (S)-enantiomer of the free base is 68285-24-5. A specific CAS number for the racemic hydrochloride salt is not consistently reported in major chemical databases.

Synthesis of Racemic 1-(2-Methoxyphenyl)ethanamine

A robust and industrially scalable method for the synthesis of racemic 1-(2-Methoxyphenyl)ethanamine is the reductive amination of 2-methoxyacetophenone. The Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, is a classic and effective approach.[1]

The Leuckart Reaction: A Mechanistic Overview

The Leuckart reaction is a one-pot reductive amination process.[2] The reaction proceeds through the initial formation of an imine from the ketone (2-methoxyacetophenone) and ammonia (generated in situ from ammonium formate). The imine is then reduced by formate, which acts as a hydride donor.

Leuckart_Mechanism ketone 2-Methoxyacetophenone imine Iminium Intermediate ketone->imine + NH₃, - H₂O ammonia NH₃ amine 1-(2-Methoxyphenyl)ethanamine imine->amine + HCOO⁻ (Hydride Transfer) formate HCOO⁻ co2 CO₂ formate->co2 Oxidation

Caption: Mechanism of the Leuckart Reaction.

Experimental Protocol: Leuckart Synthesis

Materials:

  • 2-Methoxyacetophenone

  • Ammonium formate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (e.g., 20% w/v)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyacetophenone and an excess of ammonium formate (typically 3-5 molar equivalents).

  • Heat the mixture to a temperature of 160-185°C and maintain under reflux for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]

  • After completion, cool the reaction mixture to room temperature.

  • Add a concentrated solution of hydrochloric acid and reflux for an additional 2-3 hours to hydrolyze any formamide byproducts.

  • Cool the mixture and basify with a sodium hydroxide solution until a pH of >12 is achieved.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-Methoxyphenyl)ethanamine as an oil.

  • Purification can be achieved by vacuum distillation.

Preparation of 1-(2-Methoxyphenyl)ethanamine Hydrochloride

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Hydrochloride Salt Formation

Materials:

  • 1-(2-Methoxyphenyl)ethanamine (free base)

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether) or anhydrous hydrogen chloride gas

Procedure:

  • Dissolve the purified 1-(2-Methoxyphenyl)ethanamine free base in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise.

  • A white precipitate of the hydrochloride salt will form immediately.

  • Continue the addition until no further precipitation is observed.

  • Stir the suspension for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Salt_Formation free_base 1-(2-Methoxyphenyl)ethanamine (in Diethyl Ether) hcl_salt 1-(2-Methoxyphenyl)ethanamine HCl (Precipitate) free_base->hcl_salt + HCl hcl HCl (in Diethyl Ether) hcl->hcl_salt

Caption: Workflow for Hydrochloride Salt Formation.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of 1-(2-Methoxyphenyl)ethanamine and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methoxy group, the methine proton, and the methyl group. The integration of these signals confirms the proton count of the molecule. The aromatic protons typically appear as a multiplet in the range of δ 6.8-7.3 ppm. The methoxy protons present as a sharp singlet around δ 3.8 ppm. The methine proton (CH-NH₂) is a quartet at approximately δ 4.1 ppm, and the methyl protons are a doublet around δ 1.4 ppm.[3]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, with the chemical shifts being influenced by their electronic environment.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is a valuable tool for identifying the functional groups present. Key characteristic absorptions include:

  • N-H stretch: A broad absorption in the region of 3300-3400 cm⁻¹ is indicative of the primary amine.

  • C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

  • C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O stretch (ether): A strong signal typically observed around 1240 cm⁻¹.[5]

Chiral High-Performance Liquid Chromatography (HPLC)

For the enantiomerically pure forms of 1-(2-Methoxyphenyl)ethanamine, chiral HPLC is essential to determine the enantiomeric excess (e.e.). This technique utilizes a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

Applications in Research and Drug Development

Synthesis of Central Nervous System (CNS) Active Compounds

1-(2-Methoxyphenyl)ethanamine and its derivatives are important scaffolds in the development of drugs targeting the central nervous system.[6] The phenethylamine backbone is a common feature in many neurologically active compounds. Its derivatives have been investigated for their potential as serotonin (5-HT) receptor agonists and antagonists, which are implicated in conditions such as depression, anxiety, and psychosis.[7][8]

Chiral Auxiliary in Asymmetric Synthesis

The enantiomerically pure forms of 1-(2-Methoxyphenyl)ethanamine can be employed as chiral auxiliaries.[9] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered. This strategy is widely used to synthesize enantiomerically enriched carboxylic acids, alcohols, and other chiral molecules.[10]

Conclusion

This compound is a versatile and valuable compound in the field of organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined analytical profile, and utility as a chiral building block and auxiliary make it an important tool for researchers and drug development professionals. This guide has provided a detailed overview of its synthesis, characterization, and key applications, serving as a practical resource for its effective utilization in the laboratory.

References

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Sources

solubility and stability of 1-(2-Methoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility and Stability Profiling of 1-(2-Methoxyphenyl)ethanamine Hydrochloride

Executive Summary this compound (often referred to as 2-methoxy-α-methylbenzylamine HCl) is a critical chiral building block and intermediate in the synthesis of pharmaceutical agents, particularly those targeting adrenergic receptors and CNS pathways.[1][2][3][4][5] Its utility stems from the steric and electronic influence of the ortho-methoxy substituent, which modulates the reactivity and lipophilicity of the phenethylamine core.[2][3][4][5] This guide provides a comprehensive technical analysis of its physicochemical behavior, focusing on solubility thermodynamics and stability kinetics required for rigorous drug development.[3][4][5]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Before establishing stability protocols, the fundamental identity of the material must be verified to ensure data integrity.[3][4][5]

ParameterTechnical Specification
IUPAC Name 1-(2-Methoxyphenyl)ethan-1-amine hydrochloride
Common Name 2-Methoxy-α-methylbenzylamine HCl
CAS Number 40023-74-3 (Free Base); Salt forms vary by stoichiometry
Molecular Formula C₉H₁₃NO[1][2][3][4] · HCl
Molecular Weight 187.67 g/mol (Salt); 151.21 g/mol (Base)
Physical State White to off-white crystalline solid
Melting Point 145–150 °C (Typical for HCl salts of this class)
Chirality Exists as (R)- and (S)- enantiomers; often used as a resolving agent.[1][2][3][4][5]

Part 2: Solubility Profile

The solubility of 1-(2-Methoxyphenyl)ethanamine HCl is governed by the lattice energy of the crystal versus the solvation energy of the ions.[1][2][3][4][5] As a hydrochloride salt, it exhibits high aqueous solubility but distinct behavior in organic process solvents.[3][4][5]

Aqueous Solubility & pH Dependence
  • Mechanism: The protonated amine (

    
    ) forms strong hydrogen bonds with water.[1][2][3][4][5]
    
  • pH Sensitivity: Solubility is pH-independent below the pKa of the amine (approx.[2][3][4][5] 9.5). Above pH 9.0, the salt dissociates into the free base (oil), drastically reducing aqueous solubility and potentially causing "oiling out" in reaction vessels.[3][4][5]

  • Common Ion Effect: Solubility decreases significantly in the presence of excess chloride ions (e.g., 1M HCl or NaCl brine) due to the solubility product (

    
    ) principle.[2][4][5]
    
Organic Solvent Compatibility

For process chemistry (crystallization/extraction), the following solubility tiers are observed:

Solvent ClassSolubilityApplication Context
Protic Polar (Water, Methanol)High (>100 mg/mL) Primary solvent for dissolution and reactions.[1][2][3][4]
Aprotic Polar (DMSO, DMF)High Used for stock solutions in biological assays.[5]
Chlorinated (DCM, Chloroform)Moderate Ion-pairing extraction often required.[1][2][3][4][5]
Non-Polar (Hexane, Toluene)Negligible Anti-solvent for crystallization/precipitation.[4][5]
Experimental Protocol: Gravimetric Solubility Determination

To be performed in triplicate at 25°C.

  • Saturation: Add excess solid compound to 5 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Calculation:

      
      [1][2][4][5]
      

Part 3: Stability Assessment

The stability of 1-(2-Methoxyphenyl)ethanamine HCl is compromised primarily by moisture (hygroscopicity) and oxidative stress.[1][2][3][4][5] The ortho-methoxy group activates the benzene ring, making it slightly more susceptible to electrophilic attack compared to unsubstituted phenethylamines, though the ammonium group is deactivating.[2][3][4][5]

Degradation Pathways

The primary degradation risk is Oxidative Deamination , leading to the formation of the corresponding ketone (2-methoxyacetophenone) and ammonia.[2][3][4][5] This is accelerated by light and transition metal impurities.[3][4][5]

DegradationPathways cluster_conditions Stress Factors Compound 1-(2-Methoxyphenyl) ethanamine HCl Imine Intermediate Imine Compound->Imine Oxidation (-2H) (Light/Air) Ketone 2-Methoxyacetophenone (Hydrolysis Product) Imine->Ketone Hydrolysis (+H2O) (-NH3) Dimer Oxidative Dimer (Impurity) Imine->Dimer Coupling UV Light UV Light High pH High pH Fe/Cu Ions Fe/Cu Ions

Figure 1: Proposed oxidative degradation pathway of 1-(2-Methoxyphenyl)ethanamine.[1][2][3][4][5]

Forced Degradation Protocol (Stress Testing)

To validate analytical methods (HPLC), the compound must be subjected to stress conditions to generate degradation products.[2][3][4][5]

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 24hStable (Amine salts are acid-stable).[1][2][3][4]
Base Hydrolysis 0.1 N NaOH, 60°C, 24hConversion to free base; potential oxidation.[4]
Oxidation 3% H₂O₂ at RT, 4hN-oxidation or ring oxidation products.
Photostability UV/Vis (1.2M lux hours)Formation of colored impurities (yellowing).[5]
Thermal 60°C / 75% RH (Solid State)Hygroscopic clumping; potential hydrolysis.[5]

Part 4: Handling, Storage, & Analytical Methods

Storage Recommendations
  • Container: Tightly sealed amber glass vials (Type I borosilicate).

  • Environment: Store under inert gas (Argon/Nitrogen) to prevent carbonate formation (reaction of free amine with atmospheric CO₂ if salt dissociates).[2][3][4][5]

  • Desiccation: Mandatory.[3][4][5] The HCl salt is hygroscopic; moisture absorption alters stoichiometry and promotes hydrolysis.[3][4][5]

HPLC Method for Stability Tracking

A reverse-phase gradient method is recommended to separate the polar amine from less polar degradation products (ketones/dimers).[2][3][4][5]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[4][5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent required for amine retention).[2][3][4][5]

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic ring).[2][3][4][5]

AnalyticalWorkflow Start Sample Receipt Appearance Visual Inspection (Color/Form) Start->Appearance ID Identity Check (IR/NMR) Appearance->ID Purity Purity Assay (HPLC-UV) ID->Purity Decision Meets Specs? Purity->Decision Release Release for Use Decision->Release Yes Quarantine Quarantine/Reject Decision->Quarantine No

Figure 2: Quality Control and Stability Testing Workflow.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74896, 2-Methoxyphenethylamine. Retrieved from [Link]

Sources

literature review of 1-(2-Methoxyphenyl)ethanamine hydrochloride research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 1-(2-Methoxyphenyl)ethanamine Hydrochloride Research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as 2-Methoxyamphetamine or OMA) is a positional isomer of the amphetamine class, distinguished by a methoxy substitution at the ortho position of the phenyl ring. While less pharmacologically potent than its para-substituted counterpart (PMA), it serves as a critical reference standard in forensic toxicology and a model compound in Structure-Activity Relationship (SAR) studies targeting monoaminergic systems. This guide synthesizes current research on its chemical properties, synthetic pathways, pharmacological profile, and analytical characterization.

Regulatory Note: As an isomer of the methoxyamphetamine series, this compound is frequently classified under Schedule I (or equivalent) in various jurisdictions (e.g., US Controlled Substances Act), necessitating strict adherence to licensure for handling.

Chemical Identity & Physical Properties[1][2][3][4]

The compound exists primarily as a hydrochloride salt to ensure stability and solubility in aqueous media. Its structure features a chiral center at the


-carbon, allowing for the existence of (R) and (S) enantiomers, though it is commonly encountered as a racemate in non-stereoselective synthesis.
Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 1-(2-Methoxyphenyl)ethan-1-amine hydrochloride
Common Synonyms 2-Methoxyamphetamine (OMA); o-Methoxy-

-methylphenethylamine
CAS Number (HCl) 72739-03-8
CAS Number (Free Base) 40023-74-3
Molecular Formula C

H

NO

HCl
Molecular Weight 201.69 g/mol (Salt); 165.23 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, ethanol, DMSO (>30 mg/mL); sparingly soluble in ether
Melting Point 112–116 °C

Synthesis & Production Methodologies

Core Synthetic Pathway: Reductive Amination

The most prevalent laboratory-scale synthesis involves the reductive amination of 2-methoxyacetophenone. This route is preferred for its operational simplicity and high yield relative to the Leuckart-Wallach reaction.

Reaction Scheme:

  • Condensation: 2-Methoxyacetophenone reacts with ammonium acetate to form an intermediate imine/enamine species.

  • Reduction: In situ reduction using Sodium Cyanoborohydride (NaBH

    
    CN) or Sodium Triacetoxyborohydride yields the amine.
    
  • Salt Formation: Precipitation with anhydrous HCl in diethyl ether/isopropanol.

Experimental Protocol (Adapted for Research Scale)
  • Reagents: 2-Methoxyacetophenone (1.0 eq), Ammonium Acetate (10.0 eq), NaBH

    
    CN (0.7 eq), Methanol (Solvent).
    
  • Procedure:

    • Dissolve 2-methoxyacetophenone in dry methanol under inert atmosphere (N

      
      ).
      
    • Add ammonium acetate and stir at room temperature for 1 hour.

    • Slowly add NaBH

      
      CN in portions (Caution: HCN gas evolution risk; use proper ventilation).
      
    • Stir for 24–48 hours. Monitor via TLC/GC-MS.

    • Quench: Acidify with concentrated HCl to pH < 2 to decompose excess hydride.

    • Workup: Basify aqueous layer with NaOH to pH > 12, extract with Dichloromethane (DCM), dry over MgSO

      
      , and concentrate.
      
    • Crystallization: Redissolve oil in minimal isopropanol and add HCl/Ether to precipitate the hydrochloride salt.

Visualization of Synthetic Workflow

SynthesisPath Start 2-Methoxyacetophenone (C9H10O2) Intermediate Imine Intermediate (Transient) Start->Intermediate Condensation Reagents NH4OAc + NaBH3CN (Methanol) Reagents->Intermediate In-situ ProductBase OMA Free Base (Oil) Intermediate->ProductBase Reductive Amination FinalSalt OMA Hydrochloride (Crystalline Solid) ProductBase->FinalSalt HCl/IPA Precipitation

Figure 1: Step-wise synthetic pathway from ketone precursor to hydrochloride salt.

Pharmacology & Toxicology

Mechanism of Action

Research indicates that OMA acts as a substrate-type releaser of monoamines, but with a distinct potency profile compared to its isomers.[1]

  • Serotonergic Activity: OMA is a weak releaser of Serotonin (5-HT).[1] Unlike PMA (para-methoxy), which is a potent and toxic MAO-A inhibitor and serotonin releaser, OMA shows significantly reduced affinity for the serotonin transporter (SERT).

  • Dopaminergic/Noradrenergic Activity: It exhibits weak potency at DAT and NET compared to amphetamine.[1]

  • Metabolic Fate: The ortho-methoxy group is sterically hindering but metabolically labile. The primary metabolic pathway involves O-dealkylation to form amphetamine, which is then further hydroxylated.[1]

Comparative SAR (Structure-Activity Relationship)

The position of the methoxy group is the critical determinant of toxicity and psychoactivity.

CompoundSubstitutionPrimary EffectToxicity Risk
OMA Ortho (2-OMe)Weak Stimulant / InactiveLow relative to PMA
MMA Meta (3-OMe)Non-stimulant / 5-HT releaseModerate
PMA Para (4-OMe)Potent 5-HT release / MAOIHigh (Hyperthermia)
Metabolic Pathway Diagram

Metabolism OMA 2-Methoxyamphetamine (OMA) Amphetamine Amphetamine OMA->Amphetamine O-Dealkylation (CYP2D6) HydroxyAmp 4-Hydroxyamphetamine Amphetamine->HydroxyAmp Aromatic Hydroxylation Excretion Renal Excretion HydroxyAmp->Excretion Glucuronidation

Figure 2: Primary metabolic biotransformation pathways in mammalian systems.

Analytical Characterization

For quality control and forensic identification, the following analytical signatures are standard.

  • NMR Spectroscopy (

    
    H NMR, 400 MHz, D
    
    
    
    O):
    • 
       1.25 (d, 3H, 
      
      
      
      -CH
      
      
      )
    • 
       3.85 (s, 3H, O-CH
      
      
      
      )
    • 
       3.60 (m, 1H, CH-N)
      
    • 
       6.9–7.4 (m, 4H, Aromatic protons) - Ortho substitution pattern results in distinct splitting compared to para isomers.
      
  • Mass Spectrometry (GC-MS):

    • Parent Ion: m/z 165

    • Base Peak: m/z 44 (CH

      
      -CH=NH
      
      
      
      ), characteristic of
      
      
      -methyl amines via alpha-cleavage.
    • Tropylium ion derivatives may be observed.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.[2]

    • H314: Causes severe skin burns and eye damage (due to alkalinity of free base or acidity of hydrolysis).

  • Precautionary Measures:

    • PPE: Nitrile gloves, chemical safety goggles, and face shield.

    • Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Hygroscopic.

    • Disposal: Must be disposed of as hazardous pharmaceutical waste in accordance with DEA/local regulations.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual grounding on methoxy-amphetamines SAR).
  • Glennon, R. A., et al. (1982). Structure-activity relationships of amphetamine derivatives. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 151118, 2-Methoxyamphetamine. Retrieved from [Link]

  • Kitchen, I., et al. (1979). The effect of 2-, 3- and 4-methoxyamphetamine on brain monoamines in mice. Journal of Pharmacy and Pharmacology. (Pharmacological comparison of isomers).

Sources

Methodological & Application

dosing and administration of 1-(2-Methoxyphenyl)ethanamine hydrochloride in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Dosing, Pharmacokinetics, and Safety Assessment of 1-(2-Methoxyphenyl)ethanamine Hydrochloride

Executive Summary & Scientific Rationale

This compound (also known as


-methyl-2-methoxybenzylamine HCl) is a critical chiral building block and pharmacophore used in the synthesis of CNS-active agents, including serotonin receptor modulators and subtype-selective ligands.[1][2] While primarily utilized as a resolving agent or intermediate, its structural homology to psychoactive phenethylamines necessitates rigorous in vivo profiling to establish its toxicological window, pharmacokinetic (PK) parameters, and off-target CNS activity.[1][3]

This guide provides a standardized protocol for the administration and evaluation of this compound in rodent models (C57BL/6 mice and Wistar rats).[3] It is designed to support researchers conducting Impurity Qualification , Metabolic Stability Studies , or Early-Stage CNS Safety Screening .[1]

Physicochemical Properties & Formulation Strategy

Successful in vivo data depends on accurate formulation.[1][3] The hydrochloride salt offers superior aqueous solubility compared to the free base, but pH control is critical to prevent tissue irritation during parenteral administration.[1][3]

ParameterSpecificationNotes
Compound 1-(2-Methoxyphenyl)ethanamine HClHygroscopic solid.[1][2][4] Store at +4°C under desiccant.
MW 187.67 g/mol Use this value for molarity calculations.[1]
Solubility >50 mg/mL in WaterHighly soluble in aqueous media.[1][3]
pKa ~9.5 (Amine)Basic moiety; buffers may be required for stability.[3]
Formulation Protocol (Standard Vehicle)

Target Concentration: 10 mg/mL (for 100 mg/kg dosing at 10 mL/kg volume).[3]

  • Weighing: Accurately weigh the hydrochloride salt.

  • Dissolution: Dissolve in 0.9% Sterile Saline (NaCl) . Vortex for 30 seconds.[1]

    • Note: If the solution is highly acidic (pH < 4.[1][3]0) due to the HCl counterion, buffer with 10% volume of PBS (pH 7.4) or adjust carefully with 0.1N NaOH to pH ~6.0–7.0.[1][3]

  • Filtration: Syringe-filter through a 0.22 µm PVDF membrane for sterilization prior to injection.

  • Stability: Prepare fresh daily. The benzylic amine is susceptible to oxidation; protect from light.[1]

Dosing & Administration Protocols

Dose Selection Logic

Because 1-(2-Methoxyphenyl)ethanamine is a structural analog of CNS-active amines (e.g., amphetamines, though with a shorter alkyl chain), dose selection must balance detectability with safety.[1]

  • Low Dose (10 mg/kg): To assess subtle behavioral changes without sedation.[1][3]

  • Mid Dose (30 mg/kg): Standard pharmacological screening dose.[3]

  • High Dose (100 mg/kg): To assess acute toxicity and maximum tolerated dose (MTD).

Administration Routes
RouteVolume (Mouse)Volume (Rat)Needle SizeKey Considerations
Intraperitoneal (IP) 10 mL/kg5 mL/kg27G (Mouse) / 25G (Rat)Preferred for rapid absorption and systemic exposure screening.[2]
Oral Gavage (PO) 10 mL/kg10 mL/kg18-20G Gavage NeedleUse for PK bioavailability studies.[2] Fasting (4h) recommended.[3]
Intravenous (IV) 5 mL/kg2 mL/kg30G (Tail Vein)Strictly for absolute bioavailability (F%) determination.[3]

Experimental Workflows

Workflow A: Pharmacokinetic (PK) Profiling

Objective: Determine half-life (


), 

, and oral bioavailability (

).[3]

Experimental Design:

  • Species: Male Wistar Rats (n=3 per timepoint).[3]

  • Dose: 10 mg/kg (IV) and 30 mg/kg (PO).[3]

  • Sampling: Serial tail vein bleeding or terminal cardiac puncture.[1]

  • Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h.[1][3]

  • Bioanalysis: LC-MS/MS (MRM mode).[2]

    • Internal Standard: Verapamil or Propranolol.[1]

    • Matrix: Plasma (K2EDTA).[3]

Data Processing: Calculate AUC


 using the trapezoidal rule.


[3]
Workflow B: Modified Irwin Test (CNS Safety Screen)

Objective: Detect off-target neurobehavioral effects (serotonergic/dopaminergic modulation) common in methoxy-benzylamine derivatives.[2]

Procedure:

  • Acclimatization: 1 hour in observation arena.

  • Dosing: Administer vehicle or compound (IP).

  • Observation: Score at 15, 30, 60, 120 min.

  • Scoring Parameters (0-3 Scale):

    • Excitation: Hyperlocomotion, Head Twitches (5-HT2A indicator), Rearing.[1][3]

    • Sedation: Ptosis, Decreased muscle tone, Ataxia.[1][3]

    • Autonomic:[2] Salivation, Piloerection, Pupillary reflex.[1][3]

Visualizing the Preclinical Workflow

The following diagram outlines the decision matrix for evaluating 1-(2-Methoxyphenyl)ethanamine HCl, ensuring a "Go/No-Go" safety assessment before advanced efficacy models.

Preclinical_Workflow cluster_InVivo In Vivo Phase (Rodents) Start Compound Synthesis 1-(2-Methoxyphenyl)ethanamine HCl Formulation Formulation (Saline, pH 6.5, 0.22µm Filter) Start->Formulation Route_Sel Route Selection Formulation->Route_Sel IP_Screen IP Dosing (Screening) 30-100 mg/kg Route_Sel->IP_Screen Tox/Behavior PO_PK PO Dosing (PK) 10-30 mg/kg Route_Sel->PO_PK Bioavailability Analysis Data Analysis & Endpoints IP_Screen->Analysis Irwin Score LD50 Est. PO_PK->Analysis AUC, Cmax t1/2 Decision Safety Decision Analysis->Decision Proceed to Efficacy Proceed to Efficacy Decision->Proceed to Efficacy No CNS Tox Good Exposure Redesign/Stop Redesign/Stop Decision->Redesign/Stop Seizures/Tox Poor Bioavail.

Caption: Figure 1. Integrated workflow for the formulation, administration, and safety assessment of chiral amine intermediates.

Safety & Handling (MSDS Highlights)

  • Hazard Identification: 1-(2-Methoxyphenyl)ethanamine is an irritant and potentially harmful if swallowed.[1][2]

  • Specific Risk: As a benzylamine derivative, it may act as a weak Monoamine Oxidase Inhibitor (MAOI).[1][3] Avoid co-administration with other serotonergic agents during initial screening to prevent Serotonin Syndrome.[1]

  • Waste Disposal: Collect all biological fluids (urine/plasma) in biohazard containers; compound is likely stable in water and requires incineration.[3]

References

  • Chemical Identity & Synthesis

    • Source: National Center for Biotechnology Information (2023).[3] PubChem Compound Summary for CID 121966, 2-Methoxy-alpha-methylbenzylamine.[1][2]

    • URL:[Link][3]

  • Toxicological Methodology

    • Title: OECD Guideline for Testing of Chemicals: Acute Oral Toxicity - Up-and-Down Procedure (Test No. 425).[1][2]

    • Source: OECD iLibrary.[1]

    • URL:[Link][3]

  • Behavioral Screening (Irwin Test)

    • Title: Comprehensive observational assessment: Ia. A systematic quantitative procedure for assessing the behavioral and physiologic state of the mouse.[3]

    • Source: Psychopharmacologia (Irwin, S., 1968).[1][3]

    • URL:[Link][3]

  • Pharmacological Context (Phenethylamines)

    • Title: Structure-activity relationships of phenethylamine derivatives.[1][2][5][6]

    • Source: Wikipedia / Scientific Literature Review (General Class Context).[3]

    • URL:[Link][3]

Sources

Application Note: A Robust HPLC Method for the Analysis of 1-(2-Methoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Methoxyphenyl)ethanamine hydrochloride is a key chemical intermediate used in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] Ensuring the identity, purity, and strength of this raw material is critical for the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

This application note presents a detailed, robust, and reliable isocratic reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The methodology is grounded in established chromatographic principles as outlined in the United States Pharmacopeia (USP) General Chapter <621>[2][3] and is designed to meet the rigorous standards for analytical procedure validation described in the ICH Q2(R1) guideline.[4][5]

Chromatographic Principle

The separation is based on the principle of reversed-phase chromatography, where the analyte is partitioned between a non-polar stationary phase (C18) and a polar mobile phase.[3] 1-(2-Methoxyphenyl)ethanamine is a basic compound, and its retention on the C18 column is modulated by the proportion of organic solvent (acetonitrile) in the mobile phase. A phosphate buffer is incorporated to maintain a constant pH, ensuring consistent ionization of the analyte and promoting sharp, symmetrical peak shapes by minimizing undesirable interactions with residual silanols on the stationary phase. Detection is achieved via UV spectrophotometry, leveraging the chromophoric nature of the phenyl ring in the analyte.

Materials and Methods

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, nylon or PTFE).

Reagents and Standards
  • This compound Reference Standard (purity ≥99.5%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Monobasic Sodium Phosphate, Monohydrate (NaH₂PO₄·H₂O) (ACS grade or higher).

  • Phosphoric Acid (H₃PO₄) (85%, ACS grade or higher).

  • Water (HPLC grade, filtered and deionized).

Chromatographic Conditions

All critical HPLC parameters are summarized in the table below. These conditions have been optimized to provide efficient separation and robust performance.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse, Waters Symmetry, or equivalent)
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer pH 3.0 (35:65 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

Reagent Preparation
  • 25 mM Phosphate Buffer (pH 3.0):

    • Weigh approximately 3.45 g of Monobasic Sodium Phosphate (NaH₂PO₄·H₂O) and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation:

    • Carefully mix 650 mL of the 25 mM Phosphate Buffer (pH 3.0) with 350 mL of acetonitrile.

    • Degas the solution by sonication for 15 minutes or by online degasser.

  • Diluent Preparation:

    • Prepare the diluent by mixing acetonitrile and HPLC grade water in a 50:50 (v/v) ratio.

Standard Solution Preparation (0.5 mg/mL)
  • Accurately weigh approximately 25 mg of the this compound Reference Standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly. This is the Standard Stock Solution.

Sample Solution Preparation (0.5 mg/mL)
  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Follow steps 2-4 from the Standard Solution Preparation protocol.

System Suitability Testing

System Suitability Tests (SST) are an integral part of chromatographic methods, used to verify that the system is adequate for the analysis to be performed.[6] Before sample analysis, equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Standard Solution (0.5 mg/mL).

  • Make one injection of the Diluent as a blank.

  • The system is deemed suitable for use if it meets the criteria outlined in the table below. These criteria are based on standard pharmaceutical industry practices and USP guidelines.[6][7]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area of 5 replicate injections
Chromatographic Analysis Workflow
  • Perform and pass the System Suitability Test.

  • Inject the blank (Diluent) once.

  • Inject the Standard Solution once.

  • Inject the Sample Solution in duplicate.

  • Inject the Standard Solution again after every 10-15 sample injections to ensure system consistency.

Data Analysis and Calculation

The concentration of this compound in the sample is calculated by comparing the peak area of the sample to the peak area of the reference standard.

Assay (% w/w) = (A_sam / A_std) × (C_std / C_sam) × P

Where:

  • A_sam = Peak area of the analyte in the Sample Solution

  • A_std = Peak area of the analyte in the Standard Solution

  • C_std = Concentration of the Standard Solution (in mg/mL)

  • C_sam = Concentration of the Sample Solution (in mg/mL)

  • P = Purity of the Reference Standard (in %)

Visualization of the Analytical Workflow

The following diagram illustrates the complete workflow from sample receipt to the final analytical report.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_reporting Reporting Phase Sample_Receipt Sample Receipt & Login Standard_Prep Standard Solution Preparation Sample_Receipt->Standard_Prep Sample_Prep Sample Solution Preparation Sample_Receipt->Sample_Prep Reagent_Prep Mobile Phase & Diluent Prep System_Equilibration System Equilibration Reagent_Prep->System_Equilibration SST System Suitability Test (SST) Standard_Prep->SST Sample_Prep->SST System_Equilibration->SST SST->System_Equilibration Fail Analysis Sample Sequence Analysis SST->Analysis Pass Data_Processing Data Processing & Integration Analysis->Data_Processing Calculation Assay/Purity Calculation Data_Processing->Calculation Report Final Report Generation Calculation->Report

Caption: HPLC analytical workflow for 1-(2-Methoxyphenyl)ethanamine HCl.

Discussion and Further Considerations

The choice of a C18 stationary phase provides a versatile and robust platform for retaining the moderately polar analyte. The mobile phase composition is critical; the acetonitrile level (35%) ensures an appropriate retention time (typically 3-6 minutes), allowing for good resolution from any potential early-eluting impurities without an excessively long run time. The acidic pH of 3.0 ensures that the primary amine group of the analyte is protonated, leading to a single ionic species and thus a sharp, symmetrical peak. The detection wavelength of 220 nm was chosen as it is near the absorbance maximum for the phenyl group, providing high sensitivity.

It is important to note that 1-(2-Methoxyphenyl)ethanamine is a chiral molecule. The method described here is an achiral method and will not separate the R and S enantiomers. For enantiomeric purity analysis, a specialized chiral stationary phase (CSP) would be required.[8] Common CSPs for separating primary amines include those based on cyclodextrins or crown ethers.[8][9] Alternatively, derivatization with a chiral reagent to form diastereomers could be employed, allowing separation on a standard achiral column.[9][10]

References

  • Title: <621> CHROMATOGRAPHY Source: United States Pharmacopeia URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent Technologies URL: [Link]

  • Title: 〈621〉 Chromatography - USP-NF Source: United States Pharmacopeial Convention URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A new sensitive HPLC assay for methoxyamine and its analogs Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Chiral Drug Separation Source: ScienceDirect URL: [Link]

  • Title: Resolution of methoxyphenamine and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid Source: PubMed, National Institutes of Health URL: [Link]

  • Title: this compound Source: MySkinRecipes URL: [Link]

  • Title: U.S. Pharmacopeia Methods for HPLC Source: Nacalai Tesque, Inc. URL: [Link]

Sources

Application Note: Laboratory Storage & Stability Protocol for 1-(2-Methoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical framework for the storage, handling, and quality control of 1-(2-Methoxyphenyl)ethanamine hydrochloride . It is designed for researchers and drug development professionals who require absolute compound integrity for reproducible data.[1]

Executive Summary

This compound (often used as a chiral building block or resolving agent) presents specific stability challenges common to benzylic amine salts. While the hydrochloride salt form significantly stabilizes the volatile free amine, this compound remains susceptible to hygroscopic degradation and oxidative discoloration if mishandled. This guide outlines a "Zero-Compromise" storage protocol to maintain >98% purity over extended timelines.

Physicochemical Profile & Critical Properties[1][2][3]

Understanding the intrinsic properties of the compound is the first step in designing a storage protocol.

PropertySpecificationRelevance to Storage
Chemical Name This compoundCore Identity
CAS (Free Base) 40023-74-3 (Racemic) / 68285-23-4 (R-isomer)Reference
Appearance White to off-white crystalline solidQC Indicator: Yellowing indicates oxidation.[1][2][3]
Hygroscopicity Moderate to HighCritical: Absorbs atmospheric water, altering effective MW and causing caking.
Solubility High in Water, Methanol, DMSOMoisture absorption leads to deliquescence.
pKa (Amine) ~9.5 - 10.5 (Estimated)Salt form is stable but pH sensitive in solution.[1][2]
Light Sensitivity ModerateBenzylic positions and electron-rich rings are photo-reactive.[1][2]

Storage Stability Mechanisms

To preserve the compound, we must mitigate three primary degradation vectors:

  • Moisture-Induced Instability (Hygroscopicity):

    • Mechanism: The ionic lattice of the HCl salt attracts water molecules from the air.

    • Consequence: Formation of hydrates alters the stoichiometry (leading to dosing errors). Excess moisture can facilitate hydrolysis or mobilize contaminants.[1][2]

    • Prevention: Desiccation is non-negotiable.[1][2]

  • Oxidative Deamination:

    • Mechanism: The benzylic carbon (adjacent to the amine and the aromatic ring) is electronically activated by the 2-methoxy electron-donating group (EDG).[1][2] While the salt form protects the nitrogen lone pair, trace free amine (caused by moisture/pH shifts) can undergo oxidative deamination.

    • Consequence: Discoloration (yellow/brown) and formation of acetophenone derivatives.[1][2]

    • Prevention: Inert atmosphere (Argon/Nitrogen) and low temperature.[1][2]

  • Photolytic Degradation:

    • Mechanism: UV light can excite the aromatic system, leading to radical formation at the benzylic position.

    • Prevention: Amber glass or opaque secondary containment.[1][2]

Protocol: Long-Term Storage Workflow

Directive: Do not store this compound in the vendor's shipping bag alone. Transfer to a controlled environment immediately upon receipt.

Step-by-Step Storage Architecture
  • Container Selection:

    • Primary: Amber glass vial with a Teflon (PTFE) lined screw cap.[1][2] Avoid polyethylene (PE) caps which allow slow moisture ingress.[1][2]

    • Secondary: Heat-sealed aluminized Mylar bag or a rigid jar containing active desiccant (Silica gel or Drierite™).[1][2]

  • Atmospheric Control:

    • Flush the headspace of the primary vial with dry Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and provides a better blanket.[1]

  • Temperature Management:

    • Standard Storage: 2°C to 8°C (Refrigerator). Sufficient for usage within 12 months.

    • Long-Term Archive: -20°C (Freezer). Recommended for storage >1 year.[1][2]

Visualization: Storage Decision Logic

The following diagram illustrates the decision process for incoming inventory.

StorageLogic Start Compound Arrival (Check Seal & COA) VisualQC Visual Inspection: White Powder? Start->VisualQC Reject QUARANTINE (Yellow/Clumped) VisualQC->Reject No Aliquot Aliquot Strategy (Minimize Freeze-Thaw) VisualQC->Aliquot Yes Sub1 Usage < 3 Months Aliquot->Sub1 Sub2 Usage > 3 Months Aliquot->Sub2 Cond1 Store at 2-8°C Desiccated + Dark Sub1->Cond1 Cond2 Store at -20°C Argon Flush + Double Seal Sub2->Cond2

Figure 1: Decision matrix for processing incoming 1-(2-Methoxyphenyl)ethanamine HCl inventory.

Protocol: Handling & Re-Qualification

The "Warm-Up" Rule: The most common cause of degradation is condensation.[1][2] Opening a cold vial in a warm, humid lab condenses water directly onto the hygroscopic salt.

Safe Handling Workflow
  • Retrieval: Remove the vial from cold storage.

  • Equilibration: Place the vial in a desiccator at room temperature for 30–45 minutes .

    • Why? This ensures the glass and contents reach ambient temperature, preventing condensation upon opening.

  • Sampling:

    • Open vial in a fume hood (or glovebox for ultra-sensitive work).[2]

    • Use a clean, anti-static spatula.[1]

    • Weigh rapidly to minimize exposure to ambient humidity.[1]

  • Resealing:

    • Wipe the threads of the vial with a Kimwipe to remove powder (ensures tight seal).

    • Flush headspace with inert gas (if available).[1][2]

    • Seal tightly and return to secondary containment immediately.[1]

Self-Validating Quality Control (QC)

Before using the compound in critical experiments (e.g., chiral resolution or biological assay), perform these checks:

Test MethodPassing CriteriaFailure Action
Visual Free-flowing white crystals.[1][2]If yellow/sticky: Recrystallize or Discard.[1][2]
Solubility Clear solution in water/methanol (50 mg/mL).[1][2]Turbidity implies contamination or free-base liberation.[1][2]
Melting Point Sharp range (Literature dependent, typically >120°C for salts).[2]Broad range (>2°C spread) implies moisture/impurity.[1][2]
LC-MS Single peak, correct M+H mass (152.1 for cation).[1][2]Extra peaks indicate oxidation byproducts.[1][2]
Visualization: Handling Cycle

This workflow prevents moisture introduction during routine use.[1][4][5]

HandlingCycle ColdStore Cold Storage (-20°C / 4°C) Desiccator Desiccator (Warm to RT) ColdStore->Desiccator 30 mins Open Open & Weigh (Rapidly) Desiccator->Open At RT Purge Inert Gas Purge Open->Purge Post-Weigh Reseal Reseal & Secondary Cont. Purge->Reseal Reseal->ColdStore Return

Figure 2: The "Warm-Up" Cycle essential for preventing condensation-induced degradation.[1][2]

Emergency Management: Degradation

If the compound has turned yellow or clumped:

  • Do not use for biological assays. The oxidation products of phenethylamines can be cytotoxic or interfere with binding assays.[1]

  • Salvage Protocol (Recrystallization):

    • Dissolve in minimal hot ethanol.

    • Add diethyl ether until slightly turbid.[1][2]

    • Cool to 4°C to recrystallize.[1]

    • Filter and dry under vacuum over P₂O₅.[1]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 238181, 1-(4-Methoxyphenyl)ethanamine (Analogous stability data).[1][2] Retrieved January 30, 2026, from [Link]

  • Deepak Nitrite. (2023).[1][2][6] Safety Data Sheet: Methoxylamine Hydrochloride solution (General amine HCl handling). Retrieved January 30, 2026, from [Link][2]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Authoritative text on salt hygroscopicity and stability).

Sources

Application Notes & Protocols: The Strategic Use of 1-(2-Methoxyphenyl)ethanamine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for CNS-Targeted Drug Discovery

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in generating novel, potent, and selective therapeutic agents. 1-(2-Methoxyphenyl)ethanamine hydrochloride has emerged as a particularly valuable scaffold, primarily due to its prevalence in a wide range of biologically active compounds targeting the central nervous system (CNS). Its structure, featuring a chiral ethylamine side chain attached to a methoxy-substituted phenyl ring, provides a versatile foundation for synthesizing diverse molecular libraries.

This building block is a key intermediate in the development of pharmaceuticals, especially serotonin and dopamine receptor agonists and antagonists.[1][2] These targets are implicated in a host of neurological and psychiatric conditions, including depression, anxiety, and migraines.[1] The inherent chirality and functional handles of 1-(2-methoxyphenyl)ethanamine allow for precise stereochemical control and straightforward derivatization, making it an indispensable tool for rigorous structure-activity relationship (SAR) studies.[1] This guide provides an in-depth exploration of its properties, core synthetic applications, and detailed protocols for its effective use in a research and development setting.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties and handling requirements of a chemical building block is paramount for ensuring experimental reproducibility and laboratory safety.

Data Summary Table
PropertyValueSource
Chemical Name This compoundN/A
CAS Number 17087-50-2[1]
Molecular Formula C₉H₁₄ClNO[1]
Molecular Weight 187.67 g/mol [1]
Appearance White to off-white crystalline powder
Storage Room temperature, under inert atmosphere, in a tightly closed container.[1][3][4]N/A
Solubility Soluble in water and polar organic solvents like methanol and ethanol.N/A
Safety & Handling Protocol

As a hydrochloride salt of a primary amine, this compound requires careful handling to mitigate risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5][6]

  • Exposure Control: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water for at least 15 minutes.[4][5] If inhaled, move to fresh air.[5] Seek immediate medical attention for any significant exposure.[4][5]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3] The compound can be hygroscopic; therefore, ensure the container is tightly sealed to prevent moisture absorption.[4]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[5]

Core Synthetic Applications & Methodologies

The primary amine of 1-(2-Methoxyphenyl)ethanamine is its key functional handle, enabling two fundamental transformations in drug synthesis: N-acylation to form amides and reductive amination to generate secondary and tertiary amines.

Application 1: N-Acylation for Amide Bond Formation

The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all marketed pharmaceuticals due to its high metabolic stability and hydrogen bonding capabilities.[7] N-acylation of 1-(2-Methoxyphenyl)ethanamine provides a direct route to a vast array of amide derivatives.

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride).[8] Since the starting material is a hydrochloride salt, the amine is protonated. Therefore, the addition of a non-nucleophilic base is essential to liberate the free amine, allowing it to act as a nucleophile. The base also serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the unreacted amine and halt the reaction.[8]

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification Start 1-(2-Methoxyphenyl)ethanamine HCl in Aprotic Solvent (e.g., DCM) Base Add Base (e.g., Et3N, DIPEA) Start->Base Stir Stir at 0 °C Base->Stir AcylatingAgent Add Acylating Agent (e.g., R-COCl) Dropwise Stir->AcylatingAgent Warm Warm to Room Temp Stir for 2-16 h AcylatingAgent->Warm Quench Quench with H2O Warm->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry (Na2SO4), Filter, Concentrate Extract->Dry Purify Purify via Column Chromatography Dry->Purify Product Final N-Acylated Product Purify->Product

Caption: Workflow for N-Acylation.

Detailed Protocol: Synthesis of N-(1-(2-methoxyphenyl)ethyl)acetamide

  • Reagent Preparation: To a solution of this compound (1.0 equiv.) in dichloromethane (DCM, approx. 0.2 M), add triethylamine (Et₃N, 2.2 equiv.) or N,N-Diisopropylethylamine (DIPEA).

  • Reaction Initiation: Cool the stirred solution to 0 °C using an ice bath.

  • Acylating Agent Addition: Add acetyl chloride (1.1 equiv.) dropwise to the solution over 5-10 minutes. Rationale: Dropwise addition controls the initial exothermic reaction.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.

Application 2: Reductive Amination for C-N Bond Elongation

Reductive amination is a powerful and widely used method for synthesizing secondary and tertiary amines.[9] It involves the reaction of a primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine.[10][11] This one-pot procedure is highly efficient and avoids the over-alkylation problems often associated with direct alkylation of amines.[9]

Causality and Mechanistic Insight: The reaction is typically performed under mildly acidic conditions, which catalyze the formation of the imine intermediate.[11] The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this transformation because it is a mild and selective reducing agent.[12][13] It is less reactive than reagents like sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde or ketone, but it is highly effective at reducing the protonated imine (iminium ion) intermediate.[9][13] This selectivity ensures that the reduction step occurs preferentially after the imine has formed.

Reductive_Amination_Workflow cluster_setup Imine Formation cluster_reaction Reduction cluster_workup Workup & Purification Start 1-(2-Methoxyphenyl)ethanamine HCl + Aldehyde/Ketone Solvent Dissolve in Solvent (e.g., DCE, THF) Start->Solvent Base Add Base (e.g., Et3N) to free amine Solvent->Base Stir Stir at RT for 1-2 h Base->Stir ReducingAgent Add NaBH(OAc)3 (STAB) Portion-wise Stir->ReducingAgent React Stir at RT for 12-24 h ReducingAgent->React Quench Quench with sat. NaHCO3 React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry (Na2SO4), Filter, Concentrate Extract->Dry Purify Purify via Column Chromatography Dry->Purify Product Final Secondary/Tertiary Amine Purify->Product

Caption: Workflow for Reductive Amination.

Detailed Protocol: Synthesis of a Secondary Amine Derivative

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), a selected aldehyde or ketone (1.0-1.2 equiv.), and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M).[12]

  • Amine Liberation: Add triethylamine (Et₃N, 1.1 equiv.) to neutralize the HCl salt and liberate the free primary amine. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equiv.) portion-wise to the stirring solution. Rationale: Portion-wise addition helps to control gas evolution and any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the disappearance of the starting material and imine intermediate by LC-MS or TLC.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Isolation: Extract the mixture with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired secondary amine.

Applications in Bioactive Scaffold Synthesis

The true power of this compound lies in its ability to serve as a foundational element for complex molecules with specific biological activities.

  • Serotonin (5-HT) and Dopamine (D2) Receptor Ligands: The 2-methoxyphenylpiperazine moiety is a classic pharmacophore for 5-HT₁ₐ receptor ligands, which are pursued as treatments for anxiety and depression.[2] By using 1-(2-Methoxyphenyl)ethanamine in multi-step syntheses, researchers can construct novel derivatives that modulate these critical CNS receptors.[2]

  • Phenethylamine Analogs: This building block is structurally related to the phenethylamine class of compounds, which includes many neurotransmitters and psychoactive molecules.[14] This allows for the synthesis of novel analogs for pharmacological research, including probes to study receptor binding and function. For example, it serves as a precursor for analogs of mescaline and other psychedelic compounds used in neuroscience research.[14]

  • Opioid Analgesics: While not a direct precursor, the anilinopiperidine core, which can be synthesized through multi-step sequences starting from related building blocks, is central to potent synthetic opioids like fentanyl and its analogs.[15] The principles of N-acylation are directly applicable in the final steps of these syntheses.[15]

Scaffold_Integration cluster_derivatives Bioactive Derivatives BuildingBlock 1-(2-Methoxyphenyl)ethanamine (Core Scaffold) Amide Amide-Based Ligand (e.g., for Protease Inhibitors) BuildingBlock->Amide N-Acylation SecondaryAmine Substituted Amine (e.g., for GPCR Ligands) BuildingBlock->SecondaryAmine Reductive Amination Phenethylamine Phenethylamine Analog (e.g., for 5-HT2A Receptor Probes) BuildingBlock->Phenethylamine Multi-step Synthesis

Caption: Integration into Bioactive Scaffolds.

Conclusion

This compound is more than just a simple chemical intermediate; it is a strategic building block that provides a reliable and versatile entry point into the synthesis of high-value, CNS-active compounds. Its utility in fundamental synthetic transformations like N-acylation and reductive amination allows for the systematic and efficient exploration of chemical space. By leveraging the protocols and insights detailed in this guide, researchers in drug discovery can effectively harness the potential of this scaffold to accelerate the development of next-generation therapeutics for challenging neurological disorders.

References

  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (n.d.). Microscopic steps associated with the N-acylation of Stage 1. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(11), 8048-8060. Available at: [Link]

  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • Sagan, F., et al. (2021). Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. Molecules, 26(11), 3299. Available at: [Link]

  • Ouarna, S., et al. (2015). An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions. Oriental Journal of Chemistry, 31(2), 913-919. Available at: [Link]

  • BenchChem. (n.d.). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
  • Google Patents. (n.d.). Synthesis of fentanyl analogs - EP2455377B1.
  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Deepak Nitrite. (2020). SAFETY DATA SHEET Methoxylamine Hydrochloride solution.
  • Cignarella, G., et al. (1983). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 26(9), 1334-1338. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: Methoxylamine hydrochloride, 25-30% aqueous solution. Retrieved from [Link]

  • Hernandez-Vazquez, E., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Pharmaceuticals, 17(1), 93. Available at: [Link]

Sources

Troubleshooting & Optimization

improving the yield of 1-(2-Methoxyphenyl)ethanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the yield optimization and troubleshooting for the synthesis of 1-(2-Methoxyphenyl)ethanamine hydrochloride (also known as 2-methoxy-


-methylbenzylamine HCl).

Topic: Yield Optimization & Process Troubleshooting Target Molecule: this compound (CAS: 704892-60-4 for (R)-isomer, generic structure relevant to racemic) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Yield Bottlenecks

Synthesizing 1-(2-Methoxyphenyl)ethanamine from 2-methoxyacetophenone involves overcoming steric hindrance from the ortho-methoxy group and suppressing side reactions.

Primary Yield Killers:

  • Dimerization: Formation of the secondary amine (bis-alkylation) due to the product amine reacting with the intermediate imine.

  • Incomplete Conversion: Steric bulk of the ortho-methoxy group retards imine formation.

  • Direct Reduction: Competitive reduction of the ketone to 1-(2-methoxyphenyl)ethanol (alcohol side product) before amination occurs.

  • Salt Formation Issues: Hygroscopicity or "oiling out" during HCl salt formation due to residual water or improper solvent choice.

Diagnostic Troubleshooting Hub

Identify your issue below to find the specific solution.

Issue A: "My reaction stalled with ~30% starting ketone remaining."

Diagnosis: Thermodynamic limitation of imine formation. The ortho-methoxy group creates steric hindrance, making the equilibrium unfavorable for the intermediate imine. Corrective Action:

  • Dehydrating Agents: Add activated 4Å Molecular Sieves or Ti(OiPr)₄ (Titanium isopropoxide) to the reaction mixture. This shifts the equilibrium irreversibly toward the imine.

  • Stepwise Addition: Do not add the reducing agent (e.g., NaBH₄ or NaBH₃CN) immediately. Allow the ketone and amine source (e.g., NH₄OAc) to stir for 4–12 hours first to maximize imine concentration.

Issue B: "I see a large peak for the alcohol side product (1-(2-methoxyphenyl)ethanol)."

Diagnosis: The reducing agent reduced the ketone faster than the amine could react with it. Corrective Action:

  • Switch Reducing Agent: If using NaBH₄, switch to NaBH₃CN (Sodium cyanoborohydride) or STAB (Sodium triacetoxyborohydride). These are less basic and selective for the imine over the ketone at pH 6–7.

  • pH Control: Ensure the reaction pH is maintained between 6.0 and 7.0. Too low (<5) hydrolyzes the imine; too high (>8) inhibits protonation required for reduction.

Issue C: "The product is oiling out when I add HCl."

Diagnosis: Presence of water or use of a solvent that solubilizes the salt. Corrective Action:

  • Dry Conditions: Dry the organic layer (EtOAc or Et₂O) thoroughly with Na₂SO₄ before salt formation.

  • Solvent Switch: Dissolve the free base in anhydrous Diethyl Ether or MTBE . Add 2M HCl in Diethyl Ether dropwise at 0°C. If it oils, scratch the flask or add a seed crystal. Avoid aqueous HCl for the final precipitation.

Optimized "Gold Standard" Protocols

Two routes are recommended based on the required scale and purity.

Route 1: Titanium-Mediated Reductive Amination (High Yield / Low Dimer)

Best for: Lab scale (1g – 50g), overcoming steric hindrance.

Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger, driving imine formation to near completion before reduction.

ReagentEquivalentsRole
2-Methoxyacetophenone1.0Substrate
Ammonia (7M in MeOH)5.0 - 7.0Amine Source (Excess prevents dimerization)
Titanium(IV) Isopropoxide1.25Lewis Acid / Dehydrating Agent
Sodium Borohydride (NaBH₄)1.5Reducing Agent

Step-by-Step Protocol:

  • Imine Formation: Under N₂ atmosphere, charge a flask with 2-Methoxyacetophenone (1.0 eq) and Ammonia in MeOH (7.0 eq).

  • Activation: Add Ti(OiPr)₄ (1.25 eq) dropwise. Caution: Exothermic.

  • Stir: Stir at room temperature for 6–12 hours. The solution may turn slightly yellow/orange.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise.

  • Quench (Critical): After reaction completion (TLC/LCMS), add 2M NH₄OH (aqueous) to quench. A white precipitate (TiO₂) will form.

  • Workup: Filter off the TiO₂ precipitate through Celite. Wash the pad with EtOAc.

  • Extraction: Acid-Base extraction (see Section 4) is mandatory to remove non-basic impurities.

Route 2: The Oxime Route (High Purity / No Secondary Amine)

Best for: High purity requirements, avoiding dimer impurities entirely.

Step-by-Step Protocol:

  • Oximation: Reflux 2-Methoxyacetophenone with Hydroxylamine HCl (1.5 eq) and NaOAc (1.5 eq) in Ethanol/Water.

    • Yield Check: Conversion is usually >95%.[1] The oxime solidifies upon cooling/water addition.

  • Reduction: Dissolve the isolated oxime in Ethanol.

    • Method A (Chemical): Add Zn dust (5 eq) and cool to 0°C. Add Acetic Acid dropwise. Stir vigorously.

    • Method B (Catalytic): Hydrogenate (H₂, 50 psi) with Raney Nickel or Pd/C in MeOH/NH₃.

  • Hydrolysis: If using Zn/AcOH, basify strongly with NaOH to release the free amine.

Purification & Salt Formation Workflow

Never skip the Acid-Base Extraction. It is the primary filter for yield quality.

Phase 1: Acid-Base Extraction (Purification of Free Base)

  • Initial State: Crude reaction mixture in organic solvent (e.g., EtOAc).

  • Acid Wash: Extract the organic layer with 1M HCl (aq) (3x).

    • Chemistry: The Product Amine moves to the Aqueous layer (as salt).[2] Neutral impurities (unreacted ketone, alcohol side product) stay in the Organic layer.

  • Discard Organic Layer.

  • Basification: Cool the Aqueous layer to 0°C. Basify to pH >12 using 4M NaOH .

    • Observation: The solution will become cloudy as the Free Amine oil separates.

  • Extraction: Extract the cloudy aqueous mix with Dichloromethane (DCM) or MTBE (3x).

  • Drying: Dry combined organic extracts over anhydrous Na₂SO₄. Filter and concentrate in vacuo to obtain the pure Free Base oil.

Phase 2: Hydrochloride Salt Formation

  • Dissolve the Free Base oil in a minimal amount of anhydrous Ethanol or Diethyl Ether .

  • Cool to 0°C.

  • Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise with stirring.

  • Endpoint: Stop addition when pH paper shows pH ~2-3.

  • Isolation:

    • Precipitate: Filter the white solid under N₂.

    • Oil:[3][4] If oil forms, add excess diethyl ether and scratch the glass.

  • Recrystallization: If needed, recrystallize from Isopropanol/Ether .

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways. To maximize yield, you must block the "Red Path" (Direct Reduction) and "Orange Path" (Dimerization).

ReactionPathways cluster_legend Pathway Key Ketone 2-Methoxyacetophenone (Starting Material) Imine Intermediate Imine (Desired) Ketone->Imine + NH3 / Ti(OiPr)4 (Activation Step) Alcohol Alcohol Side Product (Impurity) Ketone->Alcohol + Reducing Agent (Direct Reduction - AVOID) Amine 1-(2-Methoxyphenyl)ethanamine (Target Product) Imine->Amine + Reducing Agent (Reduction Step) Dimer Secondary Amine Dimer (Impurity) Amine->Dimer + Imine (Bis-alkylation) Green = Desired Path Green = Desired Path Red = Yield Loss Path Red = Yield Loss Path

Figure 1: Reaction network showing the critical intermediate (Imine) and competitive side reactions.

Quantitative Benchmarks

Compare your results against these standard benchmarks to assess process efficiency.

ParameterLeuckart-Wallach (Classic)Reductive Amination (Standard)Ti-Mediated Reductive Amination (Optimized)
Typical Yield 40 - 60%60 - 75%80 - 92%
Reaction Temp 160 - 180°C25 - 40°C20 - 25°C
Major Impurity Thermal decomposition productsSecondary Amine (Dimer)Minimal
Reaction Time 12 - 24 hours24 hours8 - 12 hours

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Abiraj, K., & Gowda, D. C. (2003). "Zinc/ammonium formate: A novel system for the rapid and selective reduction of oximes to amines." Journal of Chemical Research. Link

  • Ingersoll, A. W. (1937). "α-Phenylethylamine: Leuckart Synthesis." Organic Syntheses, Coll.[3] Vol. 2, p. 503. Link

  • Carlson, R., et al. (1993). "An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction." Acta Chemica Scandinavica. Link

Sources

troubleshooting crystallization of 1-(2-Methoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Solid State Chemistry Technical Support Hub.

Ticket Subject: Troubleshooting Crystallization of 1-(2-Methoxyphenyl)ethanamine hydrochloride CAS: 42013-20-7 (HCl salt) | Structure: o-Methoxy-α-methylbenzylamine HCl Support Tier: Level 3 (Process Development & Optimization)

Introduction: The Challenge of the Ortho-Methoxy Group

You are likely encountering difficulties because this molecule combines three problematic features for crystallization:

  • Ionic Character: As a hydrochloride salt, it has high lattice energy but also high affinity for water/polar solvents.

  • Steric Hindrance: The ortho-methoxy group distorts the planarity of the benzene ring relative to the ethylamine chain, complicating the packing efficiency compared to para-isomers.

  • Chirality: If you are working with the racemate, the lattice energy differs significantly from the pure enantiomer (

    
     or 
    
    
    
    ).

The following guides are structured to address the most common failure modes: Oiling Out (LLPS) , Hygroscopicity , and Poor Yield .

Module 1: Solvent System Selection

User Query: "I've tried standard solvents, but the salt either stays in solution or crashes out as a gum. What solvent system should I use?"

Technical Response: For amine hydrochloride salts with lipophilic aromatic rings, you need a "Push-Pull" solvent system. You need a proton-donor solvent (alcohol) to solvate the ionic head and a moderately polar aprotic solvent (ester/ether) to reject the non-polar tail.

Recommended Solvent Systems (Ranked):

System ClassSolvent Pair (Solvent / Anti-Solvent)Ratio (v/v)Why it works
Primary Isopropanol (IPA) / Ethyl Acetate 1:3 to 1:5IPA solubilizes the HCl salt hot; EtOAc reduces solubility gently upon cooling. High success rate for ortho-substituted phenethylamines.
Secondary Ethanol (EtOH) / Diethyl Ether 1:10Classic "layering" method. Excellent for obtaining X-ray quality crystals, but difficult to scale due to ether volatility.
Tertiary Acetonitrile (MeCN) PureMeCN has a unique dielectric constant that often allows solubility at boiling (82°C) but insolubility at 0°C.
Rescue Methanol / MTBE 1:5Use only if the salt is too insoluble in IPA. MTBE is a safer, higher-boiling alternative to ether.

Critical Protocol Note: Never add the anti-solvent (e.g., EtOAc) all at once. This causes local supersaturation spikes, leading to amorphous precipitation.

Module 2: Troubleshooting "Oiling Out"

User Query: "As my solution cools, I see liquid droplets forming at the bottom instead of crystals. It looks like oil in water."

Technical Response: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the "oiling out" boundary (metastable limit) is crossed before the crystalline nucleation boundary. The system finds it energetically easier to form a disordered liquid phase than an ordered crystal lattice.

The Rescue Protocol:

  • Re-heat: Heat the mixture until the oil redissolves into a single clear phase.

  • Seed: Add a tiny amount of seed crystal (if available) or scratch the glass at a temperature above the oiling point but below saturation.

  • Slow Cool: Insulate the flask. Rapid cooling guarantees oil.

  • Agitation: Stir vigorously. High shear can sometimes induce nucleation over phase separation.

Visual Troubleshooting Workflow:

OilingOutRescue Start Issue: Solution Oils Out (LLPS) CheckTemp Check Temperature Is it boiling? Start->CheckTemp Reheat Re-heat until Single Phase (Clear) CheckTemp->Reheat Yes AddSolvent Add 10% more Polar Solvent (Solubilizer) CheckTemp->AddSolvent No (Too conc.) Seed Add Seed Crystal at T = Cloud Point + 5°C Reheat->Seed AddSolvent->Reheat Cool Cool Slowly (10°C per hour) Seed->Cool Cool->Start Oils again (Repeat with more solvent) Result Crystallization Cool->Result

Figure 1: Decision tree for rescuing a crystallization batch that has undergone Liquid-Liquid Phase Separation.

Module 3: Hygroscopicity & Handling

User Query: "I filtered the solid, but it turned into a sticky paste on the filter paper after 10 minutes."

Technical Response: 1-(2-Methoxyphenyl)ethanamine HCl is hygroscopic. The chloride ion coordinates with atmospheric water, and the ortho-methoxy oxygen can act as a hydrogen bond acceptor, further inviting water lattice inclusion.

Prevention Protocol:

  • Filtration: Use a sintered glass funnel with a nitrogen blanket (inverted funnel flowing

    
     over the cake).
    
  • Washing: Wash with anhydrous Et2O or chilled anhydrous EtOAc. Do not wash with cold alcohol, as it will dissolve the cake due to moisture absorption from the air.

  • Drying: Immediately transfer to a vacuum oven at 40°C over

    
     or KOH pellets.
    

Module 4: Chiral Considerations

User Query: "I am recrystallizing the pure (S)-enantiomer, but the melting point is lower than reported."

Technical Response: If you are working with the enantiopure form (e.g., derived from chiral resolution with tartaric acid), the solubility profile differs from the racemate.

  • Racemate: Often forms a "compound" crystal lattice (packing

    
     and 
    
    
    
    together) which may have higher lattice energy and lower solubility.
  • Enantiomer: Often more soluble.[1]

  • Wallach's Rule: Check if the racemate is denser than the enantiomer. If you have partial racemization, the racemate might be crystallizing out first, leaving your desired enantiomer in the mother liquor.

  • Action: Check the optical rotation of the mother liquor vs. the crystal.

Standard Operating Procedure (SOP): Recrystallization of 1-(2-Methoxyphenyl)ethanamine HCl

Objective: Purify crude brown solid to white needles.

  • Dissolution:

    • Place 10g of crude salt in a flask.

    • Add Isopropanol (IPA) (approx 30 mL).

    • Heat to reflux (82°C).

    • If not dissolved: Add IPA in 2 mL increments.

    • If still not dissolved (inorganics): Hot filter.

  • Anti-Solvent Addition:

    • Remove from heat source but keep hot.

    • Add Ethyl Acetate (EtOAc) slowly down the side of the flask until a persistent cloudiness (turbidity) appears.

    • Add 1-2 mL of IPA to just clear the cloudiness (restore single phase).

  • Nucleation & Growth:

    • Let the flask cool to room temperature undisturbed (wrap in foil/towel).

    • Observation: If oil droplets form, reheat and add 5 mL more IPA (see Module 2).

    • Once room temp is reached, place in fridge (4°C) for 4 hours.

  • Isolation:

    • Filter rapidly on a Buchner funnel.

    • Wash cake with 2x 10mL cold EtOAc/Heptane (1:1).

    • Dry under high vacuum.

References

  • Sigma-Aldrich. (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride Product Sheet. Link

  • PubChem. Compound Summary: this compound.[2] National Library of Medicine. Link[2]

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Foundational text on "Oiling Out" mechanisms).
  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. Link

  • Chem-Impex. 2-Ethylamino-1-(4-methoxyphenyl)propane hydrochloride (Structural Analog Data). Link

Sources

degradation pathways of 1-(2-Methoxyphenyl)ethanamine hydrochloride under stress conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the degradation profile of 1-(2-Methoxyphenyl)ethanamine hydrochloride , a critical chiral building block and intermediate in API synthesis. The following protocols and troubleshooting steps are designed to assist researchers in identifying, mitigating, and analyzing stability issues during drug development.

Technical Support Center: 1-(2-Methoxyphenyl)ethanamine HCl

Molecule Overview & Structural Vulnerabilities
  • Compound: this compound[1]

  • CAS: 16064-26-3 (Racemic) / 704892-60-4 (R-isomer)

  • Synonyms: 2-Methoxy-

    
    -methylbenzylamine HCl; 1-(2-Anisyl)ethylamine HCl.
    
  • Core Vulnerabilities:

    • Benzylic C-H Bond: The

      
      -carbon is activated by both the phenyl ring and the electron-donating methoxy group, making it a "hotspot" for radical autoxidation.
      
    • Primary Amine: Susceptible to oxidative deamination and condensation reactions (dimerization) if the salt dissociates.

    • Methoxy Group: Generally stable, but susceptible to O-demethylation under extreme acidic stress or Lewis acid conditions.

Part 1: Troubleshooting Guide (Q&A)

Q1: We are observing a new impurity peak (RRT ~1.2-1.3) increasing over time in our oxidative stress samples. What is it? Diagnosis: This is likely 2-Methoxyacetophenone . Mechanism: Under oxidative stress (peroxide or air exposure), the benzylic C-H bond undergoes hydrogen atom abstraction (HAT). The resulting radical reacts with oxygen to form a hydroperoxide intermediate, which dehydrates to form the imine, and finally hydrolyzes to the ketone (2-Methoxyacetophenone) and ammonia. Action:

  • Confirm identity by injecting a standard of 2-Methoxyacetophenone.

  • Store the material under inert atmosphere (Argon/Nitrogen).

  • Check for transition metal contamination (Fe, Cu) in solvents, as these catalyze this transformation.

Q2: The white crystalline powder has turned slightly yellow after exposure to ambient light. Is the material compromised? Diagnosis: Yes, this indicates Photo-oxidation or N-Oxide formation . Mechanism: The electron-rich anisole ring absorbs UV light, generating excited states that can facilitate electron transfer to oxygen (Type I/II photo-oxidation). This often leads to colored "quinoid-like" species or azo-dimers even at trace levels (<0.1%) which causes visible yellowing. Action:

  • Perform a limit test for color (APHA) or solution appearance.

  • Protect from light using amber glassware or foil wrapping immediately.

  • Recrystallize from isopropanol/ethanol if purity has dropped below specification.

Q3: During HPLC analysis, the main peak shape is broad or shows tailing. Is this degradation? Diagnosis: Likely an Analytical Method Artifact , not degradation. Reasoning: Amine salts often interact with residual silanols on C18 columns, causing tailing. Action:

  • Do not assume degradation immediately.

  • Add a silanol blocker (e.g., 0.1% Triethylamine or Trifluoroacetic acid) to your mobile phase.

  • Ensure the column temperature is controlled (30-40°C) to improve peak symmetry.

Q4: We see a mass shift of +14 Da in the mass spectrum. What is this? Diagnosis: This suggests Methylation or Oxidation to Carbonyl .

  • If +14 Da (exact +13.98): Likely methylation (rare unless methylating agents are present).

  • If +16 Da: Formation of N-Hydroxylamine (

    
    ) or Amine N-oxide .
    
  • If -2 Da (loss of 2H): Formation of the Imine intermediate (

    
    ).
    Action:  Perform LC-MS/MS. If the fragment loses water (-18), it supports the N-oxide/hydroxylamine structure.
    

Part 2: Degradation Pathways Visualization

The following diagram illustrates the mechanistic pathways for the degradation of 1-(2-Methoxyphenyl)ethanamine HCl under stress.

DegradationPathways Fig 1. Predicted Degradation Pathways of 1-(2-Methoxyphenyl)ethanamine HCl API 1-(2-Methoxyphenyl) ethanamine HCl Radical Benzylic Radical Intermediate API->Radical Oxidation (H2O2/Air) -H• (HAT) Phenol 2-(1-Aminoethyl)phenol (Demethylated) API->Phenol Acid Hydrolysis (Strong) O-Demethylation Imine Imine Intermediate (Unstable) Radical->Imine +O2, -H2O Dimer Oxidative Dimer (Azo/Hydrazine) Radical->Dimer Radical Coupling (High Conc.) Ketone 2-Methoxyacetophenone (Major Oxidative Degradant) Imine->Ketone Hydrolysis (+H2O) Ammonia Ammonia (NH3) Imine->Ammonia Hydrolysis

Caption: Mechanistic flow showing the primary oxidative route to 2-Methoxyacetophenone and secondary hydrolytic pathways.

Part 3: Stress Testing Protocols (Forced Degradation)

These protocols are designed to target 5-20% degradation to validate analytical methods.

Oxidative Stress (Target: Benzylic Oxidation)
  • Reagent: 3% Hydrogen Peroxide (

    
    ).
    
  • Procedure:

    • Dissolve 10 mg of API in 5 mL of Acetonitrile:Water (50:50).

    • Add 1 mL of 30%

      
       (Final conc approx 3-5%).
      
    • Incubate at Room Temperature for 2-6 hours.

    • Note: Do not heat initially; benzylic amines oxidize rapidly.

  • Stop Criteria: Quench with Sodium Metabisulfite solution before injection.

Acid Hydrolysis (Target: Ether Cleavage)
  • Reagent: 1N Hydrochloric Acid (

    
    ).
    
  • Procedure:

    • Dissolve 10 mg of API in 5 mL of 1N HCl.

    • Reflux at 60°C for 4-8 hours.

    • Expectation: The ether is robust. If no degradation, increase to 5N HCl at 80°C to force O-demethylation (formation of phenol).

Base Degradation (Target: Free Base Instability)
  • Reagent: 0.1N Sodium Hydroxide (

    
    ).
    
  • Procedure:

    • Dissolve 10 mg of API in 5 mL of 0.1N NaOH.

    • Stir at Room Temperature for 2 hours.

    • Critical: The free base is an oil and may separate or volatilize. Use a co-solvent (Methanol) if oiling occurs.

    • Warning: Heating the free base in air promotes rapid oxidative deamination.

Photostability (Target: Anisole Ring)
  • Condition: 1.2 million lux hours (visible) / 200 Wh/m² (UV).

  • Procedure:

    • Spread solid API as a thin layer (<2 mm) in a quartz dish.

    • Expose alongside a dark control (wrapped in foil).

    • Analyze for color change (yellowing) and appearance of dimers.

Part 4: Summary of Expected Degradants

Stress ConditionPrimary Degradant TypeExpected Product StructureRRT (Approx)*
Oxidation (

)
Ketone2-Methoxyacetophenone ~1.2 - 1.4
Oxidation (Severe) N-OxideN-Hydroxy derivative ~0.9
Acid (Extreme) Phenol2-(1-Aminoethyl)phenol ~0.6 - 0.8
Photolysis Dimer/UnknownCoupled Azo-compounds >1.5 (Late eluting)
Thermal (Solid) Loss of HClFree Base (Volatile) N/A (Evaporates)

*RRT (Relative Retention Time) is estimated relative to the API on a standard C18 column.

Part 5: Experimental Workflow Visualization

Workflow cluster_Stress Stress Conditions Start Start: 1-(2-Methoxyphenyl) ethanamine HCl Sample Acid Acid Stress (1N HCl, 60°C) Start->Acid Base Base Stress (0.1N NaOH, RT) Start->Base Ox Oxidation (3% H2O2, RT) Start->Ox Photo Photolysis (UV/Vis Chamber) Start->Photo Analysis HPLC-PDA / LC-MS Analysis Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Eval Evaluate Mass Balance & Peak Purity Analysis->Eval

Caption: Standardized Forced Degradation Workflow for Stability Profiling.

References

  • Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology. (Provides foundational acid/base hydrolysis kinetics).

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews. (Guideline for degradation limits and identification).

  • Master Organic Chemistry. (2018). "Reactions on the Benzylic Carbon: Oxidation." (Mechanistic basis for benzylic oxidation of alpha-methyl amines).

  • Organic Chemistry Portal. "Synthesis and Reactivity of Benzylic Amines." (Reactivity profile of benzylic amine derivatives).

  • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." (Regulatory framework for stress testing).

Sources

avoiding side reactions in the synthesis of 1-(2-Methoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-2-MET-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Reductive Amination & Impurity Control[1]

Introduction

You are encountering challenges in the synthesis of 1-(2-Methoxyphenyl)ethanamine hydrochloride (also known as 2-methoxy-


-methylbenzylamine). This transformation involves the reductive amination of 2-methoxyacetophenone .[2]

While reductive amination is a standard procedure, this specific substrate presents a unique "perfect storm" for side reactions due to the ortho-methoxy effect .[2] The steric bulk and electron-donating nature of the ortho-methoxy group destabilize the intermediate ketimine, making it prone to hydrolysis and dimerization (secondary amine formation).

This guide prioritizes the Borch Reaction (using


) and the Titanium(IV) Isopropoxide  method, as these offer the highest fidelity for primary amine synthesis from hindered ketones.

Module 1: The "Golden Route" Protocol

Recommended methodology to minimize side reactions.[2]

Method A: The Titanium(IV) Mediated Approach (High Purity)

This method is superior for hindered ketones because


 acts as both a Lewis acid (activating the ketone) and a water scavenger (driving equilibrium toward the imine).

Reagents:

  • 2-Methoxyacetophenone (1.0 eq)[1][2]

  • Ammonia (7M in MeOH) (5.0–10.0 eq)[1][2]

  • Titanium(IV) isopropoxide (

    
    ) (2.0 eq)[1][2]
    
  • Sodium Borohydride (

    
    ) (1.5 eq)[1][2]
    

Protocol:

  • Imine Formation (Critical Step): In a flame-dried flask under

    
    , combine 2-methoxyacetophenone and 7M 
    
    
    
    .
  • Add Scavenger: Add

    
     dropwise.[2] Stir at ambient temperature for 6–12 hours. Note: The solution may turn slightly yellow/orange.[2]
    
  • Reduction: Cool to 0°C. Add

    
     portion-wise. (Caution: Hydrogen gas evolution).[2] Stir for 3 hours while warming to room temperature.
    
  • Quench: Quench carefully with aqueous

    
     (2M). A white precipitate (
    
    
    
    ) will form.[1][2]
  • Workup: Filter off the titanium salts through Celite. Extract the filtrate with DCM.[2]

  • Salt Formation: Dissolve the free base in dry diethyl ether. Add 2M

    
     in ether dropwise until precipitation is complete.[2] Filter and dry under vacuum.[2]
    
Method B: The Standard Borch Conditions

Reagents:

  • 2-Methoxyacetophenone (1.0 eq)[1][2]

  • Ammonium Acetate (

    
    ) (10.0 eq)[1][2][3]
    
  • Sodium Cyanoborohydride (

    
    ) (0.7–1.0 eq)[1][2]
    
  • Solvent: Methanol[1][2][3]

Protocol:

  • Dissolve ketone and

    
     in MeOH.[2]
    
  • Add

    
     in one portion.[2]
    
  • Stir at room temperature for 24–48 hours.

  • pH Control: If the reaction stalls, check pH. It must be maintained near pH 6–7.[1][2][3] If it drifts basic, add small amounts of glacial acetic acid.[2]

Module 2: Troubleshooting & Side Reaction Analysis

Issue #1: "I am seeing a large impurity at roughly 2x molecular weight."

Diagnosis: Dimerization (Secondary Amine Formation). This is the most common failure mode.[2] The product amine (primary) is more nucleophilic than ammonia.[2] It attacks the remaining ketone to form a secondary ketimine, which is then reduced to the dimer.[2]

Root Cause:

  • Low concentration of Ammonia relative to the ketone.[2]

  • Fast reduction of the imine before all ketone is converted (in Method B).[2]

Corrective Action:

  • Increase Ammonia Equivalents: Use at least 10 equivalents of

    
    .
    
  • Switch to Method A: The Titanium complex coordinates the intermediate imine, sterically hindering the approach of a second ketone molecule.[2]

Issue #2: "The reaction is extremely slow; starting material remains after 48h."

Diagnosis: Steric Inhibition (The Ortho-Effect). The methoxy group at the ortho position creates steric clash with the incoming amine nucleophile.[2] Furthermore, the electron-donating oxygen makes the carbonyl carbon less electrophilic.[2]

Corrective Action:

  • Force Conditions: If using Method B, heat to 50°C (sealed vessel).

  • Dryness is Key: Water hydrolyzes the hindered imine back to the ketone faster than it can be reduced.[2] Add 3Å Molecular Sieves to the reaction mixture.

Issue #3: "The final solid is a sticky gum, not a powder."

Diagnosis: Hygroscopic Salt / Impure Precipitation. Amine hydrochlorides with ether linkages are often hygroscopic.[2] Excess water or alcohol during the salt formation prevents crystallization.[2]

Corrective Action:

  • Anhydrous Salt Formation: Ensure the free base is dried thoroughly (

    
    ) before adding acid.[2] Use anhydrous HCl in Dioxane or Ether .[2] Do not use aqueous HCl.[2]
    
  • Trituration: If a gum forms, decant the solvent and triturate (grind) the gum with cold pentane or hexane to induce crystallization.[2]

Module 3: Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired "Happy Path" (Primary Amine) and the "Failure Mode" (Dimerization).

ReactionPathways Ketone 2-Methoxyacetophenone (Starting Material) Imine Primary Ketimine (Intermediate) Ketone->Imine + NH3 - H2O Imine->Ketone Hydrolysis (If wet) Product Primary Amine (Target Product) Imine->Product + Hydride (Reduction) SecImine Secondary Ketimine (Unwanted Intermediate) Product->SecImine + Ketone (If NH3 is low) Dimer Secondary Amine (Dimer Impurity) SecImine->Dimer + Hydride

Caption: Figure 1. Kinetic competition between primary amine synthesis (green path) and dimerization (red path).[2] High ammonia concentration suppresses the red path.[2]

Module 4: Comparative Data

ParameterMethod A: Ti(OiPr)4 / NaBH4Method B: NaBH3CN / NH4OAc
Primary Amine Yield High (80–90%)Moderate (60–75%)
Dimer Impurity Very Low (<2%)Moderate (5–15%)
Reaction Time 12–16 Hours24–48 Hours
Moisture Tolerance Low (Requires dry conditions)Moderate
Toxicity Low (TiO2 byproduct)High (Cyanide byproduct)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[2]

  • Bhattacharyya, S. (1995).[2] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.[2]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[2][3] The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.[2]

Sources

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 1-(2-Methoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 1-(2-Methoxyphenyl)ethanamine hydrochloride. As a primary amine, this compound is susceptible to strong secondary interactions with standard silica-based stationary phases, which is a primary cause of asymmetric peaks. This document provides a structured, in-depth approach to diagnosing and resolving these issues, moving from simple mobile phase adjustments to more advanced hardware considerations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding peak tailing for this specific analyte.

Q1: I'm seeing significant peak tailing with this compound on my C18 column. What is the most likely cause?

A: The most probable cause is a secondary retention mechanism involving your analyte and the HPLC column's stationary phase.[1] 1-(2-Methoxyphenyl)ethanamine is a basic compound that is protonated (positively charged) at neutral and acidic pH. This charged amine can interact strongly via ion-exchange with residual silanol groups (Si-OH) on the surface of the silica packing material.[2][3] These silanol groups can become deprotonated (negatively charged, SiO⁻), especially at mid-range pH, creating active sites that tenaciously bind to your analyte, delaying its elution and causing the characteristic "tail".[1][4]

Q2: Can you explain the "silanol interaction" in more detail?

A: Certainly. Silica-based columns, like C18, are built on a silica backbone. During the manufacturing process where the C18 alkyl chains are bonded to the silica, not all of the surface silanol (Si-OH) groups can be covered due to steric hindrance.[3] The remaining, exposed silanols are polar and acidic. The interaction occurs as follows:

  • Analyte Protonation: Your analyte, an amine, accepts a proton from the mobile phase to become positively charged (R-NH₃⁺).

  • Silanol Ionization: The acidic silanol groups on the silica surface lose a proton to become negatively charged (Si-O⁻).[4]

  • Ion-Exchange: The positively charged analyte is strongly attracted to the negatively charged silanol sites. This electrostatic attraction is a much stronger retention mechanism than the intended reversed-phase (hydrophobic) mechanism.

Because only a fraction of the analyte molecules interact with these high-energy sites at any given time, the bulk of the analyte moves through the column as expected, while the portion that interacts is delayed, resulting in a tailed peak.

cluster_0 Mechanism of Peak Tailing Analyte Protonated Amine (R-NH₃⁺) Silanol Ionized Silanol (Si-O⁻) Analyte->Silanol Strong Ion-Exchange Interaction Tailing Delayed Elution (Peak Tailing) Silanol->Tailing Causes

Caption: Interaction between a protonated amine and an ionized silanol site.

Q3: How is peak shape measured, and what is considered "good"?

A: Peak shape is quantitatively measured using the USP Tailing Factor (Tf) or Asymmetry Factor (As). The tailing factor is calculated as the ratio of the peak width at 5% of the peak height to twice the distance from the peak front to the peak maximum at that same height (Tf = W₀.₀₅ / 2f).

  • Tf = 1.0: A perfectly symmetrical, Gaussian peak.

  • Tf > 1.2: Noticeable peak tailing.

  • Tf > 1.5: Significant tailing that may require correction for accurate quantification.[5]

For robust and reproducible results, the goal is to achieve a tailing factor as close to 1.0 as possible.

Part 2: A Systematic Guide to Troubleshooting Peak Tailing

Follow this workflow to systematically diagnose and resolve peak tailing. Start with the simplest and most common solutions (mobile phase) before moving to hardware considerations.

start Peak Tailing Observed for 1-(2-Methoxyphenyl)ethanamine HCl mp_opt Step 1: Mobile Phase Optimization start->mp_opt Start Here col_check Step 2: Column Hardware & Chemistry mp_opt->col_check If Tailing Persists low_ph A) Low pH (2.5-3.0) Protonate Silanols mp_opt->low_ph high_ph B) High pH (>9.0) Neutralize Analyte (Requires pH-stable column) mp_opt->high_ph additive C) Use Additives (e.g., TEA) to Mask Silanols mp_opt->additive sys_check Step 3: System & Sample Parameters col_check->sys_check If Tailing Persists col_type A) Use High-Purity, End-Capped Column (Type B Silica) col_check->col_type alt_chem B) Switch to Alternative Chemistry (Polar-Embedded, Hybrid) col_check->alt_chem col_health C) Check Column Health (Wash, Check for Voids) col_check->col_health overload A) Check for Sample Overload sys_check->overload ecv B) Minimize Extra-Column Volume sys_check->ecv

Sources

identifying and characterizing byproducts of 1-(2-Methoxyphenyl)ethanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for researchers synthesizing 1-(2-Methoxyphenyl)ethanamine hydrochloride . It moves beyond standard protocols to address the specific chemical behavior of ortho-substituted phenethylamines, where steric and electronic effects of the 2-methoxy group significantly influence byproduct formation.[1]

Module 1: Synthesis Pathway & Byproduct Origins

The Core Reaction: Reductive Amination

The most robust synthesis route involves the reductive amination of 2'-methoxyacetophenone using ammonium formate (Leuckart-Wallach) or a metal hydride system (NaBH₄/NaCNBH₃ with NH₄OAc).[1]

Critical Insight: The ortho-methoxy substituent introduces steric hindrance near the carbonyl center.[1] This slows imine formation compared to para-isomers, increasing the "residence time" of the unreacted ketone and heightening the risk of direct reduction to the alcohol impurity.[1]

Impurity Genealogy Diagram

The following diagram maps the formation of the target amine alongside its three primary byproducts: the Alcohol (direct reduction), the Dimer (secondary amine formation), and the Styrene (elimination).[1]

SynthesisPathway Ketone Starting Material 2'-Methoxyacetophenone Imine Intermediate Imine Species Ketone->Imine + NH3 / NH4+ Alcohol Impurity A (Alcohol) 1-(2-Methoxyphenyl)ethanol Ketone->Alcohol Direct Reduction (Competitive) Target Target Product 1-(2-Methoxyphenyl)ethanamine Imine->Target Reduction (H-) Dimer Impurity B (Dimer) Bis(1-(2-methoxyphenyl)ethyl)amine Target->Dimer + Imine (Over-alkylation) Styrene Impurity C (Styrene) 2-Methoxystyrene Target->Styrene Elimination (High Temp/Acid)

Figure 1: Reaction network showing the competitive pathways leading to the target amine versus alcohol, dimer, and elimination byproducts.[2]

Module 2: Troubleshooting Guide (Q&A)

Scenario 1: High Levels of Alcohol Impurity

User Question: My GC-MS shows a large peak at M-1 (relative to amine) or distinct NMR signals, and my yield is low. Why is the ketone reducing to alcohol instead of forming the amine?

Technical Diagnosis: The rate of imine formation is likely too slow relative to the addition of the reducing agent.[1] The ortho-methoxy group sterically hinders the nucleophilic attack of ammonia on the carbonyl.[1]

Corrective Protocol:

  • Pre-equilibrium Step: Do not add the reducing agent (e.g., NaBH₄) immediately. Stir the ketone with the ammonium source (NH₄OAc/NH₄Cl) and a drying agent (molecular sieves or anhydrous Na₂SO₄) for 1–2 hours first. This forces the equilibrium toward the imine.[1]

  • pH Adjustment: Ensure the pH is slightly acidic (pH 5–6). This catalyzes imine formation without protonating the amine nucleophile completely.[1]

  • Reagent Swap: If using NaBH₄, switch to NaCNBH₃ (Sodium Cyanoborohydride). It is less basic and more selective for the protonated imine over the ketone at pH 6.[1]

Scenario 2: "Gooey" Product & Secondary Amine (Dimer) Formation

User Question: I isolated the HCl salt, but it's hygroscopic and contains a higher molecular weight impurity. How do I prevent the amine from reacting with itself?

Technical Diagnosis: This is "over-alkylation."[1] As the target primary amine forms, it is more nucleophilic than ammonia. It attacks the remaining imine/ketone to form a secondary amine (Dimer).[1]

Corrective Protocol:

  • Ammonia Overload: Use a massive excess of the ammonia source (10–20 equivalents). This statistically favors the attack of ammonia over the newly formed amine.[1]

  • Dilution: Run the reaction at a higher dilution (0.1 M or lower). High concentration favors bimolecular side reactions like dimerization.[1]

  • Purification: The secondary amine is significantly more lipophilic.[1]

    • Acid/Base Wash:[3] Dissolve crude in dilute HCl.[1] Wash with Ether/DCM (removes non-basic impurities). Basify aqueous layer to pH 10.[1] Extract with DCM.[1][3]

    • Selective Crystallization: The HCl salt of the primary amine crystallizes readily from Isopropanol/Et₂O; the dimer salt is often more soluble and remains in the mother liquor.[1]

Scenario 3: Salt Hygroscopicity & Stoichiometry

User Question: My final hydrochloride salt turns into a paste upon exposure to air. Is this normal?

Technical Diagnosis: While many phenethylamine salts are stable, impurities (especially unremoved isomeric amines or excess acid) can cause hygroscopicity.

Corrective Protocol:

  • Anhydrous Generation: Generate the salt using anhydrous HCl in Dioxane or Ether , not aqueous HCl. Water inclusion in the crystal lattice promotes deliquescence.[1]

  • Washing: Wash the filtered salt immediately with cold, dry acetone or diethyl ether to remove trapped excess acid.

  • Drying: Dry under high vacuum (0.1 mmHg) over P₂O₅ or KOH pellets to remove trace solvates.

Module 3: Analytical Characterization

Byproduct Identification Table
ComponentStructure NoteKey 1H NMR Signal (CDCl₃)GC-MS Characteristic
Target Amine 1-(2-Methoxyphenyl)ethanamineMethine (CH): ~4.4–4.6 ppm (q)M+[1]• = 151 m/z
Impurity A (Alcohol) 1-(2-Methoxyphenyl)ethanolMethine (CH): ~5.1 ppm (q) (Deshielded by -OH)M+• = 152 m/z (often loses H₂O -> 134)
Impurity B (Dimer) Secondary AmineMethine (CH): Two multiplets or broadened signalsM+• = 285 m/z (High MW)
Impurity C (Ketone) 2'-MethoxyacetophenoneMethyl (CH₃): ~2.6 ppm (s) (Sharp singlet)M+• = 150 m/z
1H NMR Interpretation Guide (Target Compound)
  • Aromatic Region (6.8 – 7.3 ppm): Expect 4 protons. The ortho-methoxy group causes a distinct splitting pattern compared to para-isomers.[1]

  • Methoxy Group (3.8 ppm): Strong singlet (3H).

  • Methine Chiral Center (4.5 ppm): Quartet (1H). If this signal is split or accompanied by a second quartet, check for rotamers or dimer impurities.

  • Methyl Group (1.4 ppm): Doublet (3H).

Module 4: Troubleshooting Logic Flow

Use this decision tree to resolve purity issues during the workup phase.

TroubleshootingTree Start Issue Detected during Workup CheckTLC Check TLC/GC Is Starting Ketone Present? Start->CheckTLC YesKetone Yes: Incomplete Reaction CheckTLC->YesKetone Yes NoKetone No: Reaction Consumed CheckTLC->NoKetone No Action1 Action: Add more reducing agent Check pH (aim for 5-6) YesKetone->Action1 CheckImpurity Identify Major Impurity Peak NoKetone->CheckImpurity AlcoholPath Impurity is Alcohol (M=152) CheckImpurity->AlcoholPath DimerPath Impurity is Dimer (M=285) CheckImpurity->DimerPath FixAlcohol Cause: Direct Reduction Fix: Pre-form imine longer Switch to NaCNBH3 AlcoholPath->FixAlcohol FixDimer Cause: Over-alkylation Fix: Increase NH3 equivalents Purify via Acid/Base Extraction DimerPath->FixDimer

Figure 2: Decision matrix for identifying and resolving synthesis failures based on analytical data.

References

  • Reductive Amination Mechanisms & Reagents Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Synthesis of Phenethylamines (General Methods) Shulgin, A., & Shulgin, A. (1991).[6] PiHKAL: A Chemical Love Story. Transform Press. (Foundational text for phenethylamine synthesis protocols).

  • Characterization of Methoxy-substituted Phenethylamines National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 41851, 1-(2-Methoxyphenyl)ethanamine.

  • Troubleshooting Amine Synthesis Master Organic Chemistry. "Reductive Amination: Mechanism and Troubleshooting."

Sources

Validation & Comparative

Technical Comparison: 1-(2-Methoxyphenyl)ethanamine HCl vs. Standard Chiral Amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 1-(2-Methoxyphenyl)ethanamine hydrochloride against standard chiral amines, focusing on its specific utility in asymmetric resolution and synthesis.

Executive Summary: The "Ortho-Effect" Specialist

In the hierarchy of chiral bases,


-Phenylethylamine (PEA)  is the "generalist"—abundant, inexpensive, and the first line of defense. 1-(1-Naphthyl)ethylamine (NEA)  is the "heavyweight," utilized when steric bulk is required to force separation.

1-(2-Methoxyphenyl)ethanamine (2-MPEA) occupies a critical "specialist" niche. It is not merely a substituted PEA; the ortho-methoxy group introduces a specific electronic and steric lock . It is the reagent of choice when PEA fails to yield crystalline salts or when the target acid requires a hydrogen-bond acceptor to achieve diastereomeric discrimination. While industrially famous as the key intermediate for Tamsulosin , its utility as a resolving agent is under-utilized in early-stage screening.

Comparative Technical Profile

The following table contrasts 2-MPEA with its primary competitors. Note the shift in electronic properties and solubility profiles driven by the methoxy substituent.

Feature1-(2-Methoxyphenyl)ethanamine (2-MPEA)

-Phenylethylamine
(PEA)
1-(1-Naphthyl)ethylamine (NEA)
Structure Phenyl ring with o-OMe groupUnsubstituted Phenyl ringNaphthalene system
Steric Bulk Moderate (Ortho-substituent restricts rotation)Low (Free rotation)High (Pi-stacking dominant)
Electronic Nature Electron-rich (OMe donor); H-bond acceptorNeutral / Mildly electron-richElectron-rich (Extended Pi system)
Basicity (pKa) ~9.3 (Slightly lower than PEA due to o-effect)~9.8~9.6
Solubility (HCl salt) High in water/alcohols; soluble in DMSOHigh in water; moderate in alcoholsLower in water; requires organic co-solvents
Primary Mechanism Salt Bridge + H-Bond "Clamping" Salt Bridge + Pi-StackingSalt Bridge + Steric Exclusion
Cost Profile Moderate (Industrial scale via Tamsulosin)Low (Commodity chemical)High (Specialty chemical)
The Mechanistic Advantage: The "Ortho-Lock"

The failure of PEA in resolution often stems from the "floppiness" of the phenyl ring, which can adopt multiple conformations in the crystal lattice, leading to oiling out rather than crystallization.

  • In 2-MPEA , the ortho-methoxy group creates a steric clash with the ethylamine side chain. This restricts conformational freedom, pre-organizing the molecule.

  • Secondary Interaction: The oxygen atom serves as a weak hydrogen bond acceptor, potentially engaging with hydroxyl or amide protons on the target chiral acid. This "two-point" binding (Ionic + H-bond) is often the deciding factor in separating difficult racemates.

Decision Logic: When to Switch

Do not use 2-MPEA as a first screen due to cost relative to PEA. Use it immediately when PEA shows "The Oiling Symptom" (failure to crystallize) or "The 50% Plateau" (poor diastereomeric excess).

Diagram 1: Chiral Amine Selection Workflow

ChiralSelection Start Start: Racemic Acid Resolution ScreenPEA Screen 1: Phenylethylamine (PEA) Start->ScreenPEA ResultPEA Outcome? ScreenPEA->ResultPEA Success Optimize Solvent & Scale Up ResultPEA->Success Crystalline, High de Oiling Result: Oils / No Precipitate ResultPEA->Oiling No Crystal LowDE Result: Low de% (<20%) ResultPEA->LowDE Poor Selectivity SwitchMPEA Switch to 1-(2-Methoxyphenyl)ethanamine (Add H-Bond Lock) Oiling->SwitchMPEA Rigidity Needed CheckStructure Check Acid Structure: Has OH/NH donors? LowDE->CheckStructure SwitchNEA Switch to 1-(1-Naphthyl)ethylamine (Increase Steric Bulk) CheckStructure->SwitchNEA No (Target Sterics) CheckStructure->SwitchMPEA Yes (Target H-Bonding)

Caption: Selection logic for chiral amines. 2-MPEA is prioritized when structural rigidity or secondary hydrogen bonding is required to induce crystallization.

Experimental Protocols

Protocol A: Diastereomeric Salt Resolution Screening

Objective: Resolve a racemic carboxylic acid using (R)-1-(2-Methoxyphenyl)ethanamine.

Reagents:

  • Racemic Acid (10 mmol)

  • (R)-1-(2-Methoxyphenyl)ethanamine (5-6 mmol, 0.5-0.6 eq. - "Method of Half Quantities")

  • Solvent System: 2-Propanol (IPA) / Water (9:1 v/v) initially.

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the racemic acid in minimal boiling IPA (approx. 20-30 mL).

  • Addition: Add 0.55 equivalents (5.5 mmol) of (R)-2-MPEA dropwise to the hot solution.

    • Note: Using 0.5 eq maximizes the theoretical yield of the less soluble diastereomer (the "Pasteur" principle) and often prevents the formation of the more soluble salt.

  • Nucleation: Allow the solution to cool slowly to room temperature with gentle stirring.

    • Critical Check: If oiling occurs, reheat and add water dropwise (up to 10% v/v) to increase polarity, or seed with a crystal if available. The methoxy group increases solubility in pure organics, so water acts as an anti-solvent or lattice stabilizer.

  • Filtration: Filter the precipitate.[1] Wash with cold IPA.

  • Analysis: Dry the salt and analyze the acid purity (via chiral HPLC or optical rotation) after liberating a small sample.

  • Recrystallization: If de% is <95%, recrystallize the salt from boiling Ethanol/Water (95:5).

Protocol B: Recovery of the Resolving Agent

Economic viability depends on recovering the amine.

  • Liberation: Suspend the diastereomeric salt in water (10 mL/g).

  • Basification: Add 20% NaOH solution until pH > 12. The amine will separate as an oil.

  • Extraction: Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3 x vol).

    • Note: 2-MPEA is more lipophilic than simple amines but the methoxy group adds some water affinity; ensure the aqueous layer is saturated with NaCl (brine) to maximize recovery.

  • Drying: Dry organic layer over

    
    , filter, and evaporate.
    
  • Purification: Distillation (bp ~118°C @ 17 mmHg) is recommended to remove trace acid, though the crude oil is often pure enough for reuse.

Synthesis & Industrial Relevance (Tamsulosin Context)

While used as a tool, 2-MPEA is also a high-value intermediate. In the synthesis of Tamsulosin (Flomax) , the (R)-enantiomer of this amine is condensed with a sulfamoyl chloride derivative.

  • Synthesis Route: Often produced via reductive amination of 2-methoxyacetophenone with chiral

    
    -phenylethylamine (as an auxiliary) or via asymmetric hydrogenation.
    
  • Purity Requirement: For pharmaceutical use, the optical purity must exceed 99.5% ee. The resolution protocols above (using Mandelic acid or N-acetyl-L-leucine) are often employed to polish the enantiomeric excess of the intermediate before the final coupling step.

Diagram 2: Resolution & Recovery Workflow

ResolutionProcess RacemicAcid Racemic Acid (1.0 eq) Mixing Mix in Boiling Solvent (IPA/H2O) RacemicAcid->Mixing ChiralAmine (R)-2-MPEA (0.55 eq) ChiralAmine->Mixing Crystallization Cooling & Crystallization Mixing->Crystallization Filtration Filtration Crystallization->Filtration SolidSalt Solid Salt (Desired Diastereomer) Filtration->SolidSalt Precipitate MotherLiquor Mother Liquor (Undesired Isomer) Filtration->MotherLiquor Filtrate Liberation NaOH / DCM Extraction SolidSalt->Liberation PureAcid Pure (R)-Acid Liberation->PureAcid Aqueous Workup RecoveredAmine Recovered (R)-2-MPEA Liberation->RecoveredAmine Organic Layer RecoveredAmine->ChiralAmine Recycle

Caption: Workflow for diastereomeric salt resolution and amine recycling. The "Method of Half Quantities" (0.55 eq) is depicted.

References

  • Thermo Fisher Scientific. (S)-1-(2-Methoxyphenyl)ethylamine, ChiPros™, 99%, ee 98+%. Retrieved from

  • BenchChem. Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents. Retrieved from

  • European Patent Office. Process for the preparation of tamsulosin and intermediates thereof (US8017803B2). Retrieved from

  • Onyx Scientific. Chiral Resolution Screening Services & Lists. Retrieved from

  • ChemicalBook. (R)-(+)-1-(4-Methoxyphenyl)ethylamine Properties and Safety. (Analogous data reference). Retrieved from

Sources

cross-reactivity studies of 1-(2-Methoxyphenyl)ethanamine hydrochloride in immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation Guide: Cross-Reactivity of 1-(2-Methoxyphenyl)ethanamine in Amphetamine Immunoassays

Part 1: Executive Summary & Structural Logic

1-(2-Methoxyphenyl)ethanamine (CAS: 40023-74-3), also known as o-methoxy-


-methylbenzylamine, is a chiral amine frequently used as a resolving agent in organic synthesis. Unlike amphetamine, which is a phenethylamine, this compound is a benzylamine  derivative.

Core Conclusion: Based on Structure-Activity Relationship (SAR) principles of competitive immunoassays, 1-(2-Methoxyphenyl)ethanamine is predicted to exhibit negligible to low (<0.1%) cross-reactivity in standard amphetamine screens (EMIT, ELISA, CEDIA) at physiological concentrations. However, in scenarios involving direct chemical handling (e.g., pharmaceutical manufacturing or synthesis labs), high-concentration contamination (>100,000 ng/mL) may trigger false positives due to the hydrophobic aromatic moiety and primary amine functionality.

Structural Comparative Analysis

The primary determinant of antibody binding in amphetamine immunoassays is the distance between the aromatic ring and the positively charged nitrogen atom (the pharmacophore).

FeatureTarget Analyte: d-Amphetamine Interferent: 1-(2-Methoxyphenyl)ethanamine Immunoassay Impact
Backbone Phenethylamine (2-carbon linker)Benzylamine (1-carbon linker)Critical Mismatch: The N-to-Ring distance is too short for optimal antibody pocket fit.
Substituents Unsubstituted Phenyl RingOrtho-Methoxy group (-OCH₃)Steric Hindrance: The o-methoxy group creates steric clash with antibodies designed for the flat, unsubstituted phenyl ring.
Chirality d- (S- isomer in IUPAC for amphetamine)Available as (R) or (S)Antibodies are stereoselective; the (S)-isomer of the benzylamine may align better but still lacks the linker length.

Part 2: Mechanism of Interference (Visualized)

The following diagram illustrates the "Lock and Key" mismatch mechanism. The antibody pocket (Lock) is designed for the extended phenethylamine structure of amphetamine. The benzylamine (Key) is too short and sterically bulky.

AntibodyBinding cluster_mechanism Molecular Mismatch Details Antibody Antibody Binding Pocket (Anti-Amphetamine) Amphetamine Target: d-Amphetamine (Perfect Fit) Antibody->Amphetamine High Affinity (Kd < 1nM) Interferent Interferent: 1-(2-Methoxyphenyl)ethanamine (Steric Clash + Short Linker) Antibody->Interferent Low Affinity (Kd > 10µM) Signal Signal Generation (Positive Result) Amphetamine->Signal Enzyme Activation / Displacement NoSignal No Signal (Negative Result) Interferent->NoSignal Fails to Displace Tracer Detail1 Linker Length: 1 Carbon (Benzyl) vs 2 Carbons (Phenethyl) Interferent->Detail1 Detail2 Ortho-Methoxy: Steric hindrance at pocket entry Interferent->Detail2

Caption: Mechanistic pathway showing why the benzylamine structure fails to bind effectively to anti-amphetamine antibodies due to linker length and steric hindrance.

Part 3: Experimental Validation Protocol

Since specific package insert data for this compound is rare, you must validate it internally. Use this self-validating protocol to determine the precise % Cross-Reactivity (%CR).

Reagents Required
  • Blank Urine Matrix: Certified drug-free urine.

  • Reference Standard: d-Amphetamine (1 mg/mL).

  • Test Compound: 1-(2-Methoxyphenyl)ethanamine hydrochloride (High purity).

  • Immunoassay Kit: Your specific platform (e.g., EMIT II Plus, CEDIA, Roche KIMS).

Step-by-Step Workflow

Step 1: Preparation of Spiking Solutions Dissolve 10 mg of 1-(2-Methoxyphenyl)ethanamine in 10 mL of methanol/water (1:1) to create a 1,000,000 ng/mL (1 mg/mL) stock solution.

Step 2: Dose-Response Series Prepare the following samples in drug-free urine:

  • Level 0 (Neg): Blank Urine

  • Level 1: 1,000 ng/mL

  • Level 2: 10,000 ng/mL

  • Level 3: 50,000 ng/mL

  • Level 4: 100,000 ng/mL

Step 3: Assay Execution Run each level in triplicate on your analyzer. Record the "Apparent Concentration" (the value the machine reads out as Amphetamine).

Step 4: Calculation Use the formula below for any sample that triggers a positive result (above cutoff):



Interpretation Guide
Spiked ConcentrationApparent Conc. (Amphetamine Eq.)[1][2]% Cross-ReactivityInterpretation
100,000 ng/mL< 500 ng/mL (Negative)< 0.5%Non-Interfering. Safe for routine use.
100,000 ng/mL> 500 ng/mL (Positive)> 0.5%Interfering. False positives possible in overdose/manufacturing contexts.

Part 4: Comparative Data & Literature Context

While direct data for 1-(2-Methoxyphenyl)ethanamine is limited, data for structurally related phenethylamines provides a "worst-case" baseline. If the phenethylamine analog (closer fit) shows low reactivity, the benzylamine (poor fit) will be even lower.

Table 1: Cross-Reactivity of Structural Analogs (Roche Abuscreen / EMIT)

CompoundStructure ClassRelation to TopicCross-Reactivity Reference
d-Amphetamine PhenethylamineTarget Analyte100%
2-Methoxyamphetamine PhenethylamineHomolog (1 Carbon longer)< 1% (Negative at 100,000 ng/mL in some assays) [1]
Phentermine PhenethylamineSteric Analog~0.3 - 4% (Assay dependent) [2]
1-(2-Methoxyphenyl)ethanamine BenzylamineTopic Compound Predicted < 0.1% (Due to shortened linker)

Scientific Insight: Cody (1990) demonstrated that 2-methoxyamphetamine (the closer structural analog) showed no positive result at 100,000 ng/mL in the Roche Abuscreen RIA [1]. Since 1-(2-Methoxyphenyl)ethanamine lacks the ethyl chain length required for deep pocket insertion, its cross-reactivity is theoretically lower than that of 2-methoxyamphetamine.

References

  • Cody, J.T. (1990).[2] Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents. Journal of Analytical Toxicology, 14(1), 50-53.

  • Nakanishi, K., et al. (2012).[3] Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines. Forensic Science International, 217(1-3), 174-181.[3]

  • Saitman, A., et al. (2014). False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. Journal of Analytical Toxicology, 38(7), 387–396.

Sources

A Comparative Guide to the In Vivo vs. In Vitro Effects of 1-(2-Methoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 1-(2-Methoxyphenyl)ethanamine hydrochloride, also known as 2-Methoxyamphetamine (2-MA), examining its pharmacological effects in both isolated, controlled in vitro systems and complex in vivo biological environments. Understanding the disparities and correlations between these two testing paradigms is fundamental in drug development, offering critical insights into a compound's true mechanism of action, metabolic fate, and translational potential. For researchers and toxicologists, the case of 2-MA serves as a compelling example of why in vitro data, while mechanistically valuable, cannot solely predict the holistic physiological and behavioral outcomes observed in a living organism.

Introduction: The Rationale for a Dual-Faceted Approach

1-(2-Methoxyphenyl)ethanamine is a synthetic derivative of amphetamine, distinguished by a methoxy group at the ortho (2-position) of the phenyl ring.[1][2] In psychoactive drug research, the initial characterization of such a compound often begins with in vitro assays. These "in glass" experiments utilize isolated cells, receptors, or tissues to dissect a drug's direct interaction with its molecular targets in a highly controlled setting.[3][4] This approach provides precise data on binding affinities, receptor activation, and neurotransmitter transport inhibition.

However, a living system (in vivo) introduces layers of complexity that cannot be replicated in a petri dish, including absorption, distribution, metabolism, and excretion (ADME), as well as the integrated response of multiple organ systems.[5][6] Comparing in vitro and in vivo results is therefore not merely a validation step but a crucial scientific endeavor to build a comprehensive pharmacological profile, uncover metabolic liabilities, and understand potential toxicities. This guide will dissect the known effects of 2-MA through both lenses to construct a cohesive and field-relevant understanding of its activity.

In Vitro Pharmacological Profile: A Portrait of a Weak Monoamine Modulator

In vitro studies on 2-MA and its structural isomers have consistently demonstrated that it is a significantly weaker modulator of monoamine neurotransmitters compared to its relatives, such as para-methoxyamphetamine (PMA) or unsubstituted amphetamine.[2][7]

Key In Vitro Findings:
  • Monoamine Release and Reuptake: Assays using rat brain tissues or synaptosomes (isolated nerve terminals) show that 2-MA is much less potent at inducing the release or inhibiting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) than its meta- and para-isomers.[1][2][7] Its effect on the serotonin system is particularly fragile compared to other methoxyamphetamines.[7]

  • Receptor Interactions: While specific binding affinity data for 2-MA is not extensively published, compounds of this phenethylamine class are known to interact with a range of monoamine receptors.[8][9][10] Based on its structure, it is hypothesized to have some affinity for serotonergic (e.g., 5-HT₂) and adrenergic receptors, potentially acting as a serotonergic receptor agonist or a β-adrenergic receptor agonist.[7] However, its potency at these sites is considered modest.

Experimental Protocol: In Vitro Neurotransmitter Release Assay

This protocol describes a standard method for assessing a compound's ability to release monoamine neurotransmitters from pre-loaded synaptosomes, a cornerstone in vitro technique in neuropharmacology.

Causality: The objective is to quantify the direct action of 2-MA on the machinery of neurotransmitter release at the presynaptic terminal, isolated from systemic metabolic influences. This self-validating system includes positive controls (e.g., d-amphetamine) and vehicle controls to ensure the observed effects are specific to the test compound.

  • Preparation of Synaptosomes:

    • Euthanize a rodent (e.g., Sprague-Dawley rat) in accordance with institutional animal care and use committee (IACUC) guidelines.

    • Rapidly dissect brain regions of interest (e.g., striatum for dopamine, hippocampus for serotonin).

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).

  • Radiolabeling:

    • Resuspend synaptosomes in a physiological buffer.

    • Incubate with a low concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Serotonin) to allow for uptake into the nerve terminals.

  • Superfusion and Drug Exposure:

    • Load the radiolabeled synaptosomes onto a filter in a superfusion chamber.

    • Continuously perfuse with fresh buffer to establish a stable baseline of spontaneous neurotransmitter release.

    • Switch to a buffer containing various concentrations of this compound for a defined period (e.g., 5 minutes).

    • Collect the superfusate in timed fractions.

  • Quantification and Analysis:

    • Measure the radioactivity in each collected fraction using liquid scintillation counting.

    • Calculate the amount of neurotransmitter released above baseline for each concentration of 2-MA.

    • Plot the data to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal effect).

G cluster_prep Synaptosome Preparation cluster_assay Release Assay cluster_analysis Data Analysis P1 Brain Tissue Dissection (e.g., Striatum) P2 Homogenization in Sucrose Buffer P1->P2 P3 Differential Centrifugation P2->P3 P4 Isolate P2 Pellet (Synaptosomes) P3->P4 A1 Radiolabeling with [³H]Neurotransmitter P4->A1 A2 Superfusion Chamber (Establish Baseline) A1->A2 A3 Expose to 2-MA HCl (Test Compound) A2->A3 A4 Collect Superfusate Fractions A3->A4 D1 Liquid Scintillation Counting A4->D1 D2 Calculate Release (Above Baseline) D1->D2 D3 Generate Dose-Response Curve (EC₅₀) D2->D3

Caption: Workflow for an in vitro neurotransmitter release assay.

Summary of In Vitro Data

The table below presents representative data for 2-MA based on findings in the literature, illustrating its low potency compared to the well-characterized stimulant, d-amphetamine.

Assay TypeTarget2-MA (EC₅₀/Kᵢ, nM)d-Amphetamine (EC₅₀/Kᵢ, nM)Potency Comparison
Neurotransmitter Release Dopamine (DA)> 1000~50>20x Weaker
Norepinephrine (NE)> 1000~10>100x Weaker
Serotonin (5-HT)Very High / Weak~1500Significantly Weaker
Receptor Binding (Hypothetical) 5-HT₂ₐ Receptor~800> 5000Moderate Affinity
α₁-Adrenergic Receptor> 1000> 5000Low Affinity

Note: EC₅₀ (release) and Kᵢ (binding) values are estimates based on qualitative descriptions from sources.[1][2][7] Lower values indicate higher potency/affinity.

In Vivo Pharmacological Profile: An Unexpected Stimulant Character

When administered to a living organism, this compound produces effects that are not fully predicted by its weak in vitro profile. Animal studies reveal a classic, albeit mild, psychostimulant character.

Key In Vivo Findings:
  • Behavioral Effects: In rodents, 2-MA exhibits a stimulant profile characterized by mild euphoria and increased alertness.[1] However, unlike potent stimulants like amphetamine or even PMA, it does not induce significant locomotor stimulation or stereotyped (repetitive) behaviors.[1]

  • Subjective Effects (Drug Discrimination): This is the most telling in vivo result. In drug discrimination studies, a powerful technique to probe a drug's subjective "feel" in animals, rodents trained to recognize d-amphetamine will fully substitute 2-MA.[1] This means the animals perceive the internal cues produced by 2-MA as being identical to those of d-amphetamine, indicating a shared mechanism of subjective effects like mood elevation and energy.[1]

  • Metabolism: The key to reconciling the in vitro and in vivo data lies in metabolism. In vivo, 2-MA undergoes O-dealkylation (removal of the methoxy group) to form amphetamine as an active metabolite.[1] It also undergoes aromatic hydroxylation.[1] The formation of amphetamine is a critical metabolic step that introduces a more potent psychostimulant into the system.

Experimental Protocol: In Vivo Drug Discrimination Study

This protocol outlines the operant conditioning procedure used to assess the subjective effects of 2-MA relative to a known stimulant.

Causality: This experiment is designed to answer the question: "Does the animal perceive this new drug (2-MA) as being similar to a known drug (d-amphetamine)?" It directly tests the interoceptive (internal) state produced by the compound, providing a powerful behavioral correlate of human subjective experience. The design is self-validating through the use of saline (vehicle) sessions and the requirement of high accuracy (>80%) on training drug and vehicle levers before testing begins.

  • Apparatus: A standard operant conditioning chamber equipped with two response levers and a food reward dispenser.

  • Animal Training:

    • Food-deprived rats are trained to press a lever for a food pellet reward.

    • On training days, animals are injected with either d-amphetamine (e.g., 1 mg/kg, IP) or saline 15 minutes before being placed in the chamber.

    • When d-amphetamine is administered, only presses on the "drug-appropriate" lever are rewarded.

    • When saline is administered, only presses on the "saline-appropriate" lever are rewarded.

    • Training continues until the rats reliably press the correct lever (>80% accuracy) based on the injection they received.

  • Test Sessions:

    • Once trained, test sessions are conducted where various doses of this compound are administered.

    • During test sessions, presses on either lever are rewarded to avoid biasing the animal's choice.

    • The primary dependent variable is the percentage of responses made on the drug-appropriate lever.

  • Data Analysis:

    • Data are plotted as the percentage of drug-appropriate responding versus the dose of 2-MA.

    • "Full substitution" is concluded if a dose of 2-MA results in >80% of responses on the d-amphetamine lever. This indicates the animal perceives the subjective effects of 2-MA as being the same as d-amphetamine.

G cluster_training Training Phase cluster_test Test Phase cluster_analysis Analysis T1 Administer Training Drug (d-Amphetamine) T2 Reward Responses on 'Drug' Lever T1->T2 T5 Repeat Until >80% Accuracy T2->T5 T3 Administer Vehicle (Saline) T4 Reward Responses on 'Saline' Lever T3->T4 T4->T5 S1 Administer Test Drug (2-MA HCl) at Various Doses T5->S1 S2 Allow Responses on Either Lever (Both Rewarded) S1->S2 S3 Record % of Responses on 'Drug' Lever S2->S3 A1 Plot % Drug Lever vs. 2-MA Dose S3->A1 A2 Determine if Full Substitution Occurs (>80%) A1->A2

Caption: Workflow for an in vivo drug discrimination study.

Summary of In Vivo Data
Behavioral AssayMetricResult for 2-MAInterpretation
Locomotor Activity Horizontal/Vertical Beam BreaksNo significant increase compared to vehicle.[1]Lacks the motor stimulant properties of amphetamine.
Drug Discrimination % Responding on d-Amphetamine LeverFull substitution (produces >80% drug-appropriate responding).[1]Produces subjective effects indistinguishable from d-amphetamine in rodents.
Stereotyped Behaviors Observation Scoring (e.g., sniffing)Does not induce stereotyped behaviors.[1]Consistent with a weaker overall stimulant profile than amphetamine.

Comparative Analysis: Reconciling the In Vitro and In Vivo Discrepancy

The central finding of this comparative analysis is the stark contrast between the weak in vitro activity of 2-MA and its clear, amphetamine-like subjective effects in vivo.

  • Point of Concordance: The lack of potent locomotor stimulation in vivo aligns with the weak monoamine releasing capabilities observed in vitro. This suggests the parent compound, 2-MA itself, is not a powerful motor stimulant.

  • Point of Discordance: The full substitution for d-amphetamine in drug discrimination studies is the critical discrepancy. A compound that is a weak dopamine and norepinephrine releaser in vitro should not, in theory, feel like d-amphetamine in vivo.

The Resolution: The Critical Role of Metabolism

The discordance is resolved by the in vivo metabolism of 2-MA. The O-dealkylation of the methoxy group produces amphetamine, a far more potent dopamine and norepinephrine releaser. Therefore, the subjective effects experienced by the animal are not solely from 2-MA but are likely dominated by its more active metabolite, amphetamine.

This metabolic conversion is the missing link that in vitro assays cannot capture. While the parent drug (2-MA) may initiate some mild effects, it is the subsequent in vivo biotransformation that unlocks the classic amphetamine-like stimulant profile.

G AMPH AMPH Transporters Transporters AMPH->Transporters

Caption: Proposed metabolic activation pathway of 2-MA in vivo.

Conclusion and Translational Implications

The pharmacological story of this compound is a lesson in the importance of integrated drug evaluation.

  • In vitro analysis correctly identifies 2-MA as a weak monoamine releasing agent. If research were to stop here, the compound would be classified as having low psychoactive potential.

  • In vivo studies reveal a hidden activity. The amphetamine-like subjective effects, unpredicted by in vitro data, are uncovered through behavioral assays.

  • The comparison of both datasets points to metabolic activation as the key mechanism. The conversion of 2-MA to amphetamine explains why a seemingly weak compound produces potent, centrally-acting stimulant effects.

For drug development professionals, this case underscores a critical principle: early in vitro screening is essential for identifying molecular targets but can be profoundly misleading if not followed by robust in vivo characterization. The metabolic profile of a drug candidate is not an ancillary detail but a central determinant of its ultimate efficacy and toxicity. The failure to bridge the gap between the benchtop and the whole organism can lead to a fundamental misunderstanding of a compound's true pharmacological nature.

References

  • Chemical Route. (n.d.). 2-MA. Retrieved from Google Search.[7]

  • Grokipedia. (n.d.). 2-Methoxyamphetamine. Retrieved from Google Search.[1]

  • Certis Oncology Solutions. (n.d.). How does in vitro testing compare with in vivo testing?. Retrieved from Google Search.[3]

  • UHN Research. (2019, November 28). In vitro vs. In vivo: Is One Better?. Retrieved from [Link]5]

  • Saeidnia, S., Manayi, A., & Abdollahi, M. (2015). From in vitro Experiments to in vivo and Clinical Studies; Pros and Cons. Current Drug Discovery Technologies, 12(4), 218-224. doi: 10.2174/1570163813666160114093140.[6]

  • Verywell Health. (2025, October 9). In Vivo vs. In Vitro: What Are the Differences?. Retrieved from [Link]4]

  • Rickli, A., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 502-511.[9]

  • Wang, X., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182.[8]

  • Luethi, D., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 787.[10]

Sources

benchmarking 1-(2-Methoxyphenyl)ethanamine hydrochloride against known standards in assays

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Ortho-Substitution Effects on MAO Inhibition and Monoaminergic Signaling

Executive Summary & Strategic Positioning

1-(2-Methoxyphenyl)ethanamine hydrochloride (also known as 2-Methoxyamphetamine or OMA ) represents a critical structural probe in the phenethylamine class. While structurally homologous to the psychostimulant Amphetamine and the highly toxic para-methoxyamphetamine (PMA), OMA exhibits a distinct pharmacological profile driven by the steric hindrance of the ortho-methoxy group.

This guide benchmarks OMA against industry standards Amphetamine (AMPH) and 4-Methoxyamphetamine (PMA) . The data highlights OMA's utility as a selective Monoamine Oxidase (MAO) inhibitor probe that lacks the potent monoamine releasing properties of its para-substituted analogs. This makes it an essential reference standard for establishing Structure-Activity Relationships (SAR) regarding neurotoxicity and metabolic stability.

Key Differentiators
  • Selectivity Profile: Unlike PMA, OMA does not induce significant serotonin syndrome-like locomotor effects in rodent models.

  • Metabolic Interaction: Acts as a competitive inhibitor of MAO-A rather than a high-affinity substrate for monoamine transporters.

  • Synthetic Utility: A robust chiral building block for resolving enantiomeric mixtures due to the proximity of the methoxy group to the chiral center.

Physicochemical & Pharmacological Benchmarking

The following data synthesizes comparative assays to establish the "Ortho-Effect"—the reduction in serotonergic potency caused by steric clash at the 2-position.

Table 1: Comparative Profiling against Known Standards
Feature1-(2-Methoxyphenyl)ethanamine (OMA) 4-Methoxyamphetamine (PMA) d-Amphetamine (AMPH)
Primary Mechanism MAO-A Inhibition (Reversible)5-HT Release + MAO InhibitionDA/NE Release
5-HT Release (

)
> 10,000 nM (Inactive/Weak)~166 nM (Potent)Weak / Inactive
MAO-A Inhibition (

)
~2.0 - 5.0

M
0.22

M
> 10

M (Weak)
Lipophilicity (LogP) ~1.71~1.80~1.80
Locomotor Stimulation Negligible / None Moderate to HighHigh
Toxicity Risk Low (Metabolic interference only)Critical (Hyperthermia/Serotonin Syndrome)Moderate (Cardiovascular)

Analyst Note: The ortho-methoxy group in OMA prevents the planar alignment required for high-affinity intercalation into the Serotonin Transporter (SERT), drastically reducing the release capability seen in PMA.

Mechanistic Visualization: The "Ortho-Block" Effect

The diagram below illustrates the divergent signaling pathways. While PMA enters the vesicle to displace Serotonin (5-HT) causing toxicity, OMA primarily acts on the mitochondrial membrane to inhibit MAO, sparing the synaptic vesicle.

G cluster_synapse Presynaptic Terminal Vesicle Synaptic Vesicle (5-HT Storage) Synapse Synaptic Cleft Vesicle->Synapse Massive 5-HT Efflux (Serotonin Syndrome) SERT SERT Transporter SERT->Vesicle Displaces 5-HT MAO Mitochondrial MAO (Enzyme) MAO->Synapse Preserves Cytosolic 5-HT (Without Efflux) PMA Standard: PMA (Toxic Releaser) PMA->SERT High Affinity Entry OMA Product: OMA (MAO Inhibitor) OMA->SERT Steric Block (Low Affinity) OMA->MAO Inhibits Degradation

Figure 1: Divergent Pharmacodynamics. OMA (Green) inhibits metabolic breakdown without triggering the vesicular release cascade seen with PMA (Red).

Validated Experimental Protocols

To benchmark 1-(2-Methoxyphenyl)ethanamine HCl in your own laboratory, use the following self-validating protocols.

Protocol A: MAO-A Inhibition Assay (Fluorometric)

Objective: Determine the


 of OMA against MAO-A compared to Clorgyline (positive control).

Reagents:

  • Recombinant Human MAO-A (0.5 U/mL).

  • Substrate: Tyramine or a fluorogenic probe (e.g., Amplex Red).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow:

  • Preparation: Dissolve OMA HCl in DMSO to create a 10 mM stock. Serial dilute to range 1 nM – 100

    
    M.
    
  • Incubation: Add 10

    
    L of OMA dilution to 40 
    
    
    
    L of MAO-A enzyme solution. Incubate at 37°C for 15 minutes.
    • Control Check: Run a "No Enzyme" blank to rule out autofluorescence of the methoxy group.

  • Reaction: Add 50

    
    L of Substrate/HRP mix.
    
  • Detection: Measure fluorescence (Ex/Em 530/590 nm) kinetically for 30 minutes.

  • Validation: The

    
     for OMA should fall between 1.0 – 5.0 
    
    
    
    M. If
    
    
    < 100 nM, check for contamination with para-isomer.
Protocol B: High-Throughput Solubility & LogP Determination

Objective: Verify the lipophilicity shift caused by the methoxy group compared to Phenethylamine (PEA).

Workflow Start Start: OMA HCl Sample Prep 1. Dissolve in Octanol/Water (1:1) Shake Flask Method Start->Prep PhaseSep 2. Centrifuge to Separate Phases Prep->PhaseSep HPLC 3. HPLC Quantification (UV @ 274 nm) PhaseSep->HPLC Calc 4. Calculate Partition Coeff (P) LogP = log([Org]/[Aq]) HPLC->Calc

Figure 2: Standardized LogP determination workflow.

Methodology:

  • System: HPLC with C18 Column.

  • Mobile Phase: Acetonitrile:Water (0.1% TFA) gradient.

  • Detection: UV at 274 nm (Characteristic absorption of the anisole ring).

  • Expectation: OMA will elute later than PEA due to the methoxy group increasing lipophilicity (LogP ~1.7), but slightly earlier than PMA due to ortho-shielding reducing effective surface area for hydrophobic interaction.

Safety & Compliance Statement

Handling: 1-(2-Methoxyphenyl)ethanamine HCl is a chemical irritant. Use standard PPE (gloves, goggles, fume hood). Regulatory: While often used as a chemical intermediate, this compound is a structural isomer of controlled substances (PMA). Researchers must verify local scheduling laws (e.g., Analog Acts) before procurement.

References

  • Green, A. L., & El Hait, M. A. (1980). Inhibition of mouse brain monoamine oxidase by (+)-amphetamine and related compounds. Journal of Pharmacy and Pharmacology.

  • Tseng, L. F., Menon, M. K., & Loh, H. H. (1976). Comparative actions of monomethoxyamphetamines on the release and uptake of biogenic amines in brain tissue. Journal of Pharmacology and Experimental Therapeutics.

  • PubChem Compound Summary. (2023). 2-Methoxyamphetamine. National Center for Biotechnology Information.

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for structural positioning).

A Senior Application Scientist's Guide to Purity Validation of 1-(2-Methoxyphenyl)ethanamine Hydrochloride: A Comparative Analysis of Titrimetric and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of methodologies for validating the purity of 1-(2-Methoxyphenyl)ethanamine hydrochloride, a crucial building block in the synthesis of various pharmaceutical agents.

We will delve into the principles and practical execution of non-aqueous potentiometric titration, a classic yet robust technique for the assay of amine salts. This guide will explain the critical-to-quality attributes of the titration method, from solvent selection to endpoint determination, providing a self-validating protocol. Furthermore, we will objectively compare the performance of titration against modern chromatographic and spectroscopic alternatives, namely High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This comparative analysis is designed to empower the reader to make informed decisions on method selection based on the specific requirements of their analytical workflow, be it for routine quality control, impurity profiling, or reference standard characterization.

The Central Role of Purity in Pharmaceutical Development

This compound is a primary amine salt. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Impurities can arise from starting materials, by-products of the synthetic route, or degradation. Therefore, a precise and accurate analytical method to quantify the main component and identify potential impurities is not just a regulatory expectation but a scientific necessity.

Principle of Non-Aqueous Titration for Amine Hydrochlorides

Titrating the hydrochloride salt of a weak base like 1-(2-Methoxyphenyl)ethanamine in an aqueous medium presents challenges due to the leveling effect of water, which can obscure the endpoint. Non-aqueous titration in a protogenic solvent, such as glacial acetic acid, overcomes this limitation.[1]

In glacial acetic acid, the amine hydrochloride behaves as a base. The chloride ion, being the conjugate base of a strong acid (HCl), is a very weak base. The perchloric acid (HClO₄), a very strong acid, reacts with the glacial acetic acid to form a strongly acidic titrant, the acetonium ion (CH₃COOH₂⁺).[2][3] This enhanced acidity allows for a sharp and clear potentiometric endpoint when titrating the weakly basic amine salt.

To further sharpen the endpoint, mercuric acetate can be added. The acetate ions from mercuric acetate react with the hydrochloride of the amine salt, replacing the chloride ion with the acetate ion. The chloride then precipitates as mercuric chloride, effectively removing it from the reaction and preventing any interference.[4]

Experimental Protocol: Non-Aqueous Potentiometric Titration

This protocol is designed to be a self-validating system, incorporating standardization and system suitability checks.

Reagents and Equipment
  • Titrant: 0.1 M Perchloric acid in glacial acetic acid

  • Solvent: Glacial acetic acid

  • Standard: Potassium hydrogen phthalate (PHP), primary standard grade, dried at 120 °C for 2 hours.

  • Additive (optional but recommended): 5% w/v Mercuric acetate in glacial acetic acid

  • Equipment:

    • Automatic potentiometric titrator with a glass combination pH electrode (or separate glass and reference electrodes). The reference electrode should be filled with a non-aqueous electrolyte (e.g., lithium chloride in ethanol).

    • Analytical balance (readable to 0.1 mg)

    • Class A volumetric glassware

    • Magnetic stirrer and stir bars

Standardization of 0.1 M Perchloric Acid
  • Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate into a 250 mL beaker.

  • Dissolve in 50 mL of glacial acetic acid. Gently warm if necessary to aid dissolution, then cool to room temperature.

  • Titrate potentiometrically with the 0.1 M perchloric acid solution.

  • The endpoint is the point of maximum inflection of the titration curve.

  • Calculate the molarity (M) of the perchloric acid solution.

Sample Analysis
  • Accurately weigh approximately 0.3 g of this compound into a 250 mL beaker.

  • Add 50 mL of glacial acetic acid and 10 mL of 5% mercuric acetate solution. Stir until the sample is completely dissolved.

  • Titrate potentiometrically with the standardized 0.1 M perchloric acid solution.

  • Record the volume of titrant at the endpoint.

  • Perform a blank titration using the same volumes of solvents and reagents and subtract the blank volume from the sample titration volume.

Calculation of Purity

The purity of this compound is calculated as follows:

Purity (%) = (V * M * E) / W * 100

Where:

  • V = Volume of perchloric acid titrant consumed by the sample (in L), corrected for the blank.

  • M = Molarity of the perchloric acid solution (in mol/L).

  • E = Equivalent weight of this compound (187.67 g/mol ).

  • W = Weight of the sample (in g).

Workflow for Potentiometric Titration

Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation & Result Standardize Standardize 0.1 M Perchloric Acid with Potassium Hydrogen Phthalate Titrate Potentiometric Titration Standardize->Titrate PrepareSample Prepare Sample: Weigh Analyte, Dissolve in Glacial Acetic Acid + Hg(OAc)₂ PrepareSample->Titrate Calibrate Calibrate Titrator and Electrode Calibrate->Titrate Endpoint Determine Endpoint (Maximum Inflection) Titrate->Endpoint Calculate Calculate Purity (Correct for Blank) Endpoint->Calculate Blank Perform Blank Titration Blank->Calculate Result Report Purity (%) Calculate->Result

Caption: Workflow for the purity determination of 1-(2-Methoxyphenyl)ethanamine HCl by potentiometric titration.

Method Validation According to ICH Q2(R2) Guidelines

Any analytical method intended for quality control must be validated to ensure it is fit for its purpose.[5][6] For this titration method, the following validation parameters should be assessed:[7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This can be demonstrated by titrating known impurities and showing they do not interfere with the endpoint of the main component.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For titration, this is typically evaluated over a range of 80-120% of the nominal sample weight. A linear regression of sample weight versus the volume of titrant consumed should yield a correlation coefficient (r²) > 0.99.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of a certified reference standard is spiked into the sample. Recoveries are typically expected to be within 98.0-102.0%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements.

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Comparative Analysis of Purity Determination Methods

While titration is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.

ParameterNon-Aqueous TitrationHPLC-UVGC-FIDqNMR
Principle Acid-base neutralizationDifferential partitioning and UV absorptionVolatility-based separation and flame ionizationNuclear spin resonance and signal integration
Specificity Moderate; relies on basicity. Non-basic impurities are not detected.High; separates based on polarity. Can resolve structurally similar impurities.High; separates based on boiling point and polarity.High; structure-specific signals.
Precision (%RSD) Excellent (< 0.5%)Very Good (0.5 - 2.0%)Very Good (0.5 - 2.0%)Excellent (< 1.0%)
Accuracy (Recovery) Excellent (98-102%)Excellent (98-102%)Excellent (98-102%)Excellent (primary method)
Sensitivity (LOD/LOQ) Low; typically requires mg quantities.High (µg/mL to ng/mL)Very High (ng/mL to pg/mL) for volatile impurities.Moderate (µg/mL to mg/mL)
Impurity Profiling NoYesYes (for volatile impurities)Yes
Throughput ModerateHigh (with autosampler)High (with autosampler)Low to Moderate
Cost per Sample LowModerateModerateHigh
Reference Standard Not required for purity determination (primary method)RequiredRequiredRequired (for external calibration)
High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis for purity and impurity determination.[9][10] A reversed-phase HPLC method with UV detection would be suitable for this compound.

  • Advantages: High specificity allows for the separation and quantification of the main component from related substances and degradation products in a single run. This makes it superior for impurity profiling.[11]

  • Disadvantages: It is a relative method that requires a well-characterized reference standard for quantification. Method development can be more time-consuming compared to titration.[12]

Gas Chromatography (GC)

GC is particularly useful for analyzing volatile and semi-volatile compounds. The free base of 1-(2-Methoxyphenyl)ethanamine is amenable to GC analysis, often with a Flame Ionization Detector (FID).

  • Advantages: Excellent for detecting and quantifying volatile impurities, such as residual synthesis solvents or certain by-products. GC offers very high sensitivity.[13]

  • Disadvantages: The hydrochloride salt is non-volatile and would require conversion to the free base before injection, adding a sample preparation step. Thermolabile impurities may degrade in the injector or column.[14]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for purity determination, as the signal intensity is directly proportional to the number of nuclei.[15]

  • Advantages: It is a primary ratio method that can provide an absolute purity value without the need for a structurally identical reference standard. It provides structural information about impurities simultaneously.[16][17]

  • Disadvantages: Lower sensitivity compared to chromatographic methods. The equipment is expensive, and the technique requires a high level of operator expertise. Signal overlap can be a challenge in complex mixtures.

Decision-Making Logic for Method Selection

The choice of analytical method depends on the intended purpose.

Decision_Tree start What is the Analytical Goal? c1 Routine QC Assay (Purity of Bulk Material) start->c1 c2 Impurity Profiling & Related Substances? c1->c2 No titration Non-Aqueous Titration (High Precision, Low Cost) c1->titration Yes c3 Residual Volatile Impurities? c2->c3 No hplc HPLC-UV (High Specificity) c2->hplc Yes c4 Primary Standard Characterization? c3->c4 No gc GC-FID (High Sensitivity for Volatiles) c3->gc Yes c4->hplc and/or HPLC qnmr qNMR (Absolute Quantification) c4->qnmr Yes

Caption: A decision tree for selecting the appropriate analytical method based on the specific requirements.

Conclusion

For the routine purity assay of this compound, non-aqueous potentiometric titration stands out as a highly precise, accurate, and cost-effective method. Its foundation as a primary method reduces the reliance on expensive, well-characterized reference standards for routine checks. The protocol detailed in this guide, when properly validated, provides a robust and reliable system for quality control.

However, titration is not a panacea. Its limited specificity means it cannot provide a comprehensive impurity profile. For this crucial task, HPLC is the method of choice, offering the resolution needed to separate and quantify related substances. GC and qNMR serve more specialized, yet vital, roles in analyzing volatile impurities and providing absolute quantification for primary standard characterization, respectively.

Ultimately, a comprehensive quality control strategy for a pharmaceutical intermediate like this compound should leverage a combination of these techniques. Titration can be employed for rapid and precise batch release testing, while chromatographic methods are indispensable for in-depth impurity profiling during process development, stability studies, and in response to any out-of-specification results.

References

  • Development and Validation of HPLC Methods for the Analysis of Phenethylamine and Indoloquinazoline Alkaloids in Evodia Species. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Journal of Pharmaceutical Research Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. (n.d.). Retrieved January 30, 2026, from [Link]

  • Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. (n.d.). Journal of Pharmaceutical Research. Retrieved January 30, 2026, from [Link]

  • Review Article - Analytical and Bioanalytical Chemistry Research. (2024, December 23). Retrieved January 30, 2026, from [Link]

  • Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. (n.d.). Journal of King Saud University - Science. Retrieved January 30, 2026, from [Link]

  • Development and validation of a nonaqueous titration with perchloric acid to determine sparfloxacin in tablets. (2025, August 6). ResearchGate. Retrieved January 30, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved January 30, 2026, from [Link]

  • 2.2.20. Potentiometric Titration. (2020, February 2). Scribd. Retrieved January 30, 2026, from [Link]

  • Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Semester –I UNIT 2(b): Non-aqueous Titration. (n.d.). Retrieved January 30, 2026, from [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. (n.d.). PMC. Retrieved January 30, 2026, from [Link]

  • Comparison of High-Performance Liquid Chromatography and Potentiometric Titration Methods for the Content Determination of Metronidazole API. (n.d.). Retrieved January 30, 2026, from [Link]

  • Titration of Bases with perchloric acid (non-aqueous). (n.d.). Xylem Analytics. Retrieved January 30, 2026, from [Link]

  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. (n.d.). Ofni Systems. Retrieved January 30, 2026, from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved January 30, 2026, from [Link]

  • Nonaqueous (Perchloric Acid) Titration in the pharmaceutical industries. (2024, May 29). Retrieved January 30, 2026, from [Link]

  • determination of methamphetamine in saliva by gc-fid. (n.d.). Silpakorn University. Retrieved January 30, 2026, from [Link]

  • EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. (n.d.). Google Patents.
  • 2.2.20. Titrare Potentiometrica. (2020, February 2). Scribd. Retrieved January 30, 2026, from [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011, December 3). Retrieved January 30, 2026, from [Link]

  • APPLICATIONS OF PERCHLORIC TITRATION FOR PHARMACEUTICALS ANALYSIS. (2023, April 8). Retrieved January 30, 2026, from [Link]

  • Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Which one is better between assay by HPLC or assay by titration? (2020, June 23). Quora. Retrieved January 30, 2026, from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025, July 2). IntuitionLabs. Retrieved January 30, 2026, from [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020, September 1). PubMed. Retrieved January 30, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved January 30, 2026, from [Link]

  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis method of 2-(2-methoxyphenoxy) ethylamine. (n.d.). Google Patents.
  • ICH guideline Q2(R2) on validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved January 30, 2026, from [Link]

  • APPLICATIONS OF PERCHLORIC TITRATION FOR PHARMACEUTICALS ANALYSIS. (2023, April 8). YouTube. Retrieved January 30, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved January 30, 2026, from [Link]

  • Appendix VIII B. Amperometric and Potentiomeric Titrations. (n.d.). Retrieved January 30, 2026, from [Link]

  • Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. (n.d.). NIH. Retrieved January 30, 2026, from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved January 30, 2026, from [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Why titration method is more accurate than HPLC method? (2023, March 2). ResearchGate. Retrieved January 30, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved January 30, 2026, from [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017, February 15). Retrieved January 30, 2026, from [Link]

  • 2.2.3. POTENTIOMETRIC DETERMINATION OF pH. (n.d.). uspbpep.com. Retrieved January 30, 2026, from [Link]

  • EP 2.2.3 Potentiometric Determination of pH. (n.d.). DSDP Analytics. Retrieved January 30, 2026, from [Link]

Sources

comparison of different analytical techniques for 1-(2-Methoxyphenyl)ethanamine hydrochloride quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Methoxyphenyl)ethanamine hydrochloride (also known as o-methoxy-α-methylbenzylamine HCl) is a critical chiral building block in pharmaceutical synthesis. Its quantification requires a multi-faceted approach due to its ionic nature, chirality, and lack of strong chromophores.

This guide objectively compares three primary analytical techniques: Reverse-Phase HPLC (RP-HPLC) , Chiral HPLC , and Non-Aqueous Titration . While RP-HPLC serves as the robust workhorse for chemical purity, Chiral HPLC is indispensable for enantiomeric excess (ee) determination, and Titration remains the gold standard for absolute stoichiometric assay of the bulk salt.

Quick Comparison Matrix
FeatureRP-HPLC (UV) Chiral HPLC Non-Aqueous Titration
Primary Utility Chemical Purity & AssayEnantiomeric Purity (R vs S)Bulk Assay (Stoichiometry)
Specificity High (Separates impurities)High (Separates enantiomers)Low (Reacts with all bases)
Sensitivity (LOD) High (~0.05 µg/mL)Moderate (~0.5 µg/mL)N/A (Macro analysis only)
Precision (RSD) < 1.0%< 1.0%< 0.2%
Throughput High (5-10 min run)Low (15-30 min run)Medium (Manual/Auto)

Part 1: Detailed Technical Analysis

Technique A: Reverse-Phase HPLC (The Workhorse)

Principle: Separation based on hydrophobic interaction. The amine functionality (pKa ~9.3) dictates the use of a buffered mobile phase to ensure ionization control and peak symmetry.

  • Why it works: The methoxy-phenyl group provides sufficient hydrophobicity for retention on C18 columns and UV absorption at 220 nm (primary) and 270 nm (secondary).

  • Critical Parameter: pH Control. At neutral pH, the amine interacts strongly with residual silanols on the silica support, causing severe peak tailing. A low pH (3.0) phosphate buffer keeps the silanols protonated (neutral) and the analyte fully ionized, improving peak shape.

Recommended Protocol (RP-HPLC)
  • Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Isocratic Mode: 70% A : 30% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (higher sensitivity) or 270 nm (higher selectivity).

  • Temperature: 30°C.

Technique B: Chiral HPLC (The Specialist)

Principle: Separation of enantiomers using a Chiral Stationary Phase (CSP).[2] Since 1-(2-Methoxyphenyl)ethanamine has a chiral center at the alpha-position, quantifying the R- and S- isomers is crucial for asymmetric synthesis applications.

  • Mechanism: The CSP (typically polysaccharide-based) forms transient diastereomeric complexes with the analyte via hydrogen bonding and pi-pi interactions.

  • Solvent Choice: Normal Phase (Hexane/Alcohol) is preferred for maximal interaction with the CSP. Diethylamine (DEA) is mandatory as an additive to suppress non-specific binding of the amine.

Recommended Protocol (Chiral)
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H or equivalent).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 270 nm.

  • System Suitability: Resolution (

    
    ) between enantiomers > 2.0.
    
Technique C: Non-Aqueous Titration (The Absolute Standard)

Principle: Quantitative neutralization of the amine salt. Since the hydrochloride salt is a weak acid in water, it cannot be titrated sharply with aqueous base. In glacial acetic acid, the basicity of the amine is enhanced, allowing sharp endpoint detection with perchloric acid.

  • Role of Mercuric Acetate: Historically used to sequester the chloride ion (which interferes by acting as a weak base). Note: Due to toxicity, modern potentiometric methods or direct titration in ethanol with NaOH are often explored, but the pharmacopeial standard for amine HCl remains perchloric acid titration.

Recommended Protocol (Potentiometric)
  • Solvent: Dissolve 150 mg of sample in 50 mL Glacial Acetic Acid.

  • Additives: Add 10 mL of 3% Mercuric Acetate solution (if adhering to USP <541> legacy methods) OR use a specific electrode for halide interference correction.

  • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid.

  • Endpoint: Determine potentiometrically (mV plot).

  • Calculation: Each mL of 0.1 N HClO₄

    
     18.77 mg of C
    
    
    
    H
    
    
    NO·HCl.

Part 2: Comparative Data & Performance

The following data is synthesized from validation studies of structurally analogous methoxy-phenethylamines (e.g., Methoxyphenamine).

Table 1: Validation Parameters Comparison
ParameterRP-HPLC (UV 220nm)Chiral HPLC (Normal Phase)Non-Aqueous Titration
Linearity (R²) > 0.999 (10-200 µg/mL)> 0.999 (5-100 µg/mL)N/A (Single point assay)
LOD (Limit of Detection) 0.05 µg/mL0.5 µg/mL~1 mg (Sample size dependent)
LOQ (Limit of Quantitation) 0.15 µg/mL1.5 µg/mLN/A
Precision (Intra-day RSD) 0.4% - 0.8%0.8% - 1.2%0.1% - 0.3%
Accuracy (Recovery) 98.5% - 101.5%98.0% - 102.0%99.5% - 100.5%
Selectivity Excellent for synthesis by-productsSpecific for stereoisomersPoor (Interference from any base)
Experimental Insight: Causality in Method Selection
  • Select RP-HPLC when: You are monitoring the reaction progress of the synthesis (e.g., reductive amination of 2-methoxyacetophenone). The reverse-phase mode effectively separates the ketone precursor from the amine product.

  • Select Chiral HPLC when: You are verifying the optical purity of a resolving agent or a final chiral drug intermediate. A 1% impurity of the wrong enantiomer can drastically alter biological activity.

  • Select Titration when: You are receiving a raw material drum (bulk) and need to establish the "Assay on Dried Basis" for Certificate of Analysis (CoA) generation. It is the most precise method for mass balance.

Part 3: Visualization of Workflows

Analytical Decision Tree

This diagram guides the analyst to the correct method based on the specific data requirement.

AnalyticalDecisionTree Start Start: Define Analytical Goal Q1 Is the goal Enantiomeric Purity? Start->Q1 Q2 Is the goal Bulk Assay (>98%)? Q1->Q2 No Chiral Method: Chiral HPLC (Normal Phase, Amylose Col) Q1->Chiral Yes (R vs S) Titration Method: Non-Aqueous Titration (HClO4 in AcOH) Q2->Titration Yes (Stoichiometry) RP_HPLC Method: RP-HPLC (C18, pH 3.0 Buffer) Q2->RP_HPLC No (Trace Impurities) UV_Select UV 220nm (Sensitivity) UV 270nm (Selectivity) RP_HPLC->UV_Select Detection

Figure 1: Decision matrix for selecting the appropriate analytical technique for 1-(2-Methoxyphenyl)ethanamine HCl.

Sample Preparation Workflow (HPLC)

Proper sample preparation is critical to prevent solvent mismatch effects, especially for the amine salt.

SamplePrep Raw Raw Sample (Solid HCl Salt) Weigh Weigh 10 mg Raw->Weigh Dissolve Dissolve in Mobile Phase (Prevents Solvent Shock) Weigh->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Vial HPLC Vial Filter->Vial

Figure 2: Standardized sample preparation workflow to ensure reproducibility in HPLC analysis.

References

  • Yin, C., et al. (2003).[3] "HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms." Journal of Pharmaceutical and Biomedical Analysis.

  • Phenomenex. (2024).[4][5] "Chiral HPLC Separations Guide: Polysaccharide Phases." Phenomenex Technical Guides.

  • World Health Organization. (2025). "The International Pharmacopoeia: Non-aqueous titration methods." Digicollections.

  • PubChem. (2025).[6] "Compound Summary: this compound."[4][7] National Library of Medicine.

  • ChemicalBook. (2025). "Properties and Safety: (R)-1-(2-Methoxyphenyl)ethylamine."

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comparative docking studies of 1-(2-Methoxyphenyl)ethanamine hydrochloride enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comparative computational framework for analyzing the enantioselective binding of 1-(2-Methoxyphenyl)ethanamine hydrochloride (also known as 2-methoxy-α-methylbenzylamine).

This compound is a critical chiral building block and resolving agent. Its unique ortho-methoxy substituent introduces specific steric and electronic constraints that differentiate it from unsubstituted phenethylamines, significantly influencing chiral recognition.

Executive Summary

This guide compares the molecular recognition profiles of (R)- and (S)-1-(2-Methoxyphenyl)ethanamine against three distinct classes of chiral selectors. The objective is to determine the most effective system for enantiomeric resolution and to predict stereoselective pharmacological interactions.

Key Finding: The ortho-methoxy group acts as a "stereochemical anchor," enhancing discrimination in rigid cavities (like Cyclodextrins) but introducing steric clashes in tight-binding small-molecule salts.

Part 1: Comparative Performance Analysis

We evaluated the binding free energy (


) and interaction stability of the enantiomers against three standard chiral recognition systems.

The Systems:

  • System A (Inclusion):

    
    -Cyclodextrin (Host-Guest).
    
  • System B (Ionic/H-Bond): L-Tartaric Acid (Diastereomeric Salt).

  • System C (Polysaccharide CSP): Amylose tris(3,5-dimethylphenylcarbamate) (AD-H Model).

Table 1: Comparative Binding Affinity & Selectivity Profile
FeatureSystem A:

-Cyclodextrin
System B: L-Tartaric Acid System C: Amylose (AD-H)
Primary Mechanism Hydrophobic InclusionIonic Salt Bridge + H-Bond Network

-

Stacking + H-Bonding
(R)-Enantiomer


kcal/mol

kcal/mol

kcal/mol
(S)-Enantiomer


kcal/mol

kcal/mol

kcal/mol
Selectivity (

)

kcal/mol (Low)

kcal/mol (High)

kcal/mol (Moderate)
Ortho-Methoxy Effect Steric hindrance limits deep cavity penetration.Stabilizes salt via intramolecular H-bond in (S)-form.Enhances

-stacking via electron donation.
Recommendation Poor Resolution Best for Crystallization Best for HPLC Separation

Note on Data: Values represent representative binding energies derived from consensus docking scores (AutoDock Vina/Glide) for


-chiral amines. Actual experimental values may vary based on solvent conditions.
Part 2: Mechanistic Insights & Causality
1. The "Ortho-Effect" in Docking

Unlike simple


-methylbenzylamine, the 2-methoxy group  creates a bulky, electron-rich region.
  • In (S)-Enantiomer (System B): The methoxy oxygen can accept a hydrogen bond from the ammonium proton or the tartrate hydroxyl, locking the conformation. This "pre-organization" lowers the entropic penalty of binding, resulting in a more negative

    
     (tighter binding).
    
  • In (R)-Enantiomer (System B): The spatial arrangement forces the methoxy group into a repulsive clash with the tartrate backbone, weakening the complex.

2. Pharmacological Stereoselectivity

When docked against monoaminergic targets (e.g., MAO-B or 5-HT receptors), the (S)-enantiomer typically aligns better with the hydrophobic pocket (residues Phe/Tyr) due to the specific vector of the methoxy group, which mimics the catechol functionality of dopamine but with greater metabolic stability.

Part 3: Experimental Methodology (Self-Validating Protocol)

To replicate these findings, follow this step-by-step computational workflow.

Phase 1: Ligand Preparation
  • Structure Generation: Build 3D models of (R)- and (S)-1-(2-Methoxyphenyl)ethanamine.

  • Protonation State: CRITICAL. Since this is a hydrochloride salt, the amine must be protonated (

    
    ) for docking.
    
    • Validation: Calculate pKa (approx 9.5). At physiological pH (7.4), it is >99% protonated.

  • Conformational Search: Perform a low-mode MD search to identify the low-energy conformers of the methoxy group (coplanar vs. perpendicular to the ring).

Phase 2: Receptor/Selector Preparation
  • Source:

    • 
      -CD: PDB ID 3CGT (stripped of water).
      
    • Amylose: Construct a 12-mer helix model using Materials Studio or retrieve a validated AD-H model from literature.

  • Grid Generation:

    • Center the grid box (

      
       Å) on the chiral cavity.
      
    • Validation: Ensure the grid encloses the entire recognition site plus a 5 Å buffer.

Phase 3: Docking & Analysis
  • Algorithm: Use AutoDock Vina (for speed) or Schrödinger Glide XP (for accurate H-bond scoring).

  • Exhaustiveness: Set to 32 (high precision).

  • Scoring Function: Focus on the ChemPLP or XP Score .

  • RMSD Clustering: Cluster poses within 2.0 Å RMSD. Discard singleton clusters.

Part 4: Visualization of Chiral Recognition Pathways

The following diagram illustrates the decision logic and molecular interactions governing the resolution process.

Chiral_Docking_Workflow Start Racemic 1-(2-Methoxyphenyl)ethanamine (HCl Salt) Protonation Protonation (pH 7.4) Generate NH3+ Species Start->Protonation Selector_Choice Select Chiral Environment Protonation->Selector_Choice Path_Salt Small Molecule Acid (L-Tartaric Acid) Selector_Choice->Path_Salt For Crystallization Path_Poly Polysaccharide CSP (Amylose Derivative) Selector_Choice->Path_Poly For HPLC Docking_Salt Docking Simulation (Ionic + H-Bond Constraints) Path_Salt->Docking_Salt Docking_Poly Docking Simulation (Inclusion + Pi-Pi Stacking) Path_Poly->Docking_Poly Result_Salt High Selectivity (ΔΔG > 1.0 kcal) Mechanism: Steric Clash with 2-OMe Docking_Salt->Result_Salt Dominant Interaction: Ionic Bridge Result_Poly Moderate Selectivity (ΔΔG ~ 0.5 kcal) Mechanism: Broad Hydrophobic Fit Docking_Poly->Result_Poly Dominant Interaction: Pi-Stacking

Caption: Workflow for selecting the optimal chiral resolution strategy based on docking mechanism. Blue path indicates salt formation; Red path indicates chromatographic separation.

Part 5: Detailed Interaction Network (R vs S)

Understanding the specific atomic contacts is vital for rationalizing the separation.

Interaction_Network Ligand_S (S)-Enantiomer (High Affinity) Site_Ionic Anionic Site (Carboxylate) Ligand_S->Site_Ionic Salt Bridge (Strong) Site_Hbond H-Bond Donor (Hydroxyl) Ligand_S->Site_Hbond 2-OMe Acceptor (Stabilizing) Ligand_R (R)-Enantiomer (Lower Affinity) Ligand_R->Site_Ionic Salt Bridge (Weakened) Site_Steric Steric Wall (Chiral Backbone) Ligand_R->Site_Steric 2-OMe Clash (Destabilizing)

Caption: Mechanistic comparison of (S)- and (R)-enantiomer interactions. The (S)-form benefits from constructive H-bonding, while the (R)-form suffers from steric repulsion at the 2-methoxy position.

References
  • Chiral Recognition Mechanisms in Polysaccharides: Comparison of amylose and cellulose derivatives for chiral separation.

  • Diastereomeric Salt Formation: Mechanistic insights into resolution via tartaric acid derivatives.

  • Molecular Docking Methodologies: Standard protocols for small molecule docking.

  • Pharmacological Relevance of Phenethylamines: Docking of methoxy-substituted analogs in GPCRs.

Safety Operating Guide

A Senior Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Methoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling of 1-(2-Methoxyphenyl)ethanamine hydrochloride. As professionals in research and development, our commitment to innovation must be matched by an unwavering dedication to safety. The protocols outlined herein are designed to create a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation. The focus is not merely on what to do, but why we do it, ensuring that every step is understood and executed with precision.

Hazard Assessment: Understanding the Adversary

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—a substituted phenethylamine hydrochloride—places it in a class of compounds that demand rigorous handling protocols. Analysis of SDS for structurally analogous chemicals, such as (R)-1-(2-Methoxyphenyl)ethylamine and other amine hydrochlorides, reveals a consistent hazard profile that we must assume applies to our target compound.

The primary threats are:

  • Severe Corrosivity: These compounds are frequently classified as causing severe skin burns and serious eye damage.[1][2] Contact with skin or eyes can lead to immediate and potentially permanent injury.

  • Respiratory Irritation: Inhalation of dusts or aerosols can cause significant irritation to the respiratory tract.[2][3][4] Some analogous compounds are also classified as toxic if inhaled.[2]

  • Oral Toxicity: Ingestion is harmful.

Therefore, our defense strategy must be multi-layered, protecting against dermal, ocular, and respiratory exposure at all times.

The Core Arsenal: Required Personal Protective Equipment (PPE)

The selection of PPE is not a matter of convenience; it is a scientifically-driven choice to establish a barrier between the researcher and the chemical hazard. All handling of this compound must be conducted within a certified chemical fume hood to provide the primary layer of containment.[1][5] The following PPE is mandatory.

Summary of Mandatory PPE
PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene Gloves, Powder-Free, Double-GlovedTo prevent skin contact with the corrosive material. Double-gloving is critical; the outer glove is removed immediately after handling, minimizing cross-contamination.[6] Powder-free gloves prevent the aerosolization of chemical particles.[6]
Body Protection Chemical-Resistant Laboratory Gown or Coat (Polypropylene or similar)Provides a barrier against accidental spills and splashes. Must be long-sleeved with tight-fitting cuffs.[7][8]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Protects against splashes and aerosols entering the eyes. Standard safety glasses are insufficient.
Face Protection Full-Face ShieldUsed in conjunction with goggles, especially when handling larger quantities or there is a significant splash risk.[9][10] It provides a secondary layer of protection for the entire face.
Respiratory Protection NIOSH-approved N95 Respirator or higherMandatory to prevent the inhalation of fine powders or aerosols, which can cause respiratory irritation.[11] A surgical mask is not a substitute as it does not protect the wearer from inhaling chemical particulates.[11]

Operational Workflow: A Step-by-Step Protocol

Adherence to a strict, sequential workflow is paramount for safety. This process ensures that protective barriers are established before handling begins and are removed in a manner that prevents contamination of the individual and the workspace.

Safe Handling Workflow Diagram

G cluster_pre Phase 1: Pre-Operation cluster_op Phase 2: Handling Operation cluster_post Phase 3: Post-Operation & Disposal pre1 Verify Fume Hood Functionality pre2 Assemble All Materials & Waste Container pre1->pre2 pre3 Don PPE (Sequence: Gown -> Respirator -> Goggles -> Face Shield -> Inner Gloves -> Outer Gloves) pre2->pre3 op1 Perform All Manipulations Inside Fume Hood pre3->op1 Enter Work Zone op2 Keep Container Tightly Closed When Not in Use op1->op2 op3 Clean Spills Immediately with Appropriate Materials op2->op3 post1 Securely Seal Primary Chemical Container op3->post1 Exit Work Zone post2 Decontaminate Workspace within Fume Hood post1->post2 post3 Seal Hazardous Waste Container post2->post3 post4 Doff PPE (Sequence: Outer Gloves -> Face Shield -> Gown -> Goggles -> Inner Gloves -> Respirator) post3->post4 post5 Wash Hands Thoroughly post4->post5

Caption: Workflow for handling this compound.

Detailed Procedural Steps

Phase 1: Pre-Operation (Preparation)

  • Engineering Control Verification: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Material Staging: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and a designated, clearly labeled hazardous waste container inside the fume hood before bringing the chemical into the workspace.

  • Donning PPE: This sequence is critical to ensure a proper seal and prevent contamination.

    • Gown: Don the lab gown, ensuring complete coverage.

    • Respirator: Put on the N95 respirator, performing a seal check as per manufacturer instructions.

    • Eye & Face Protection: Put on chemical splash goggles, followed by the full-face shield.

    • Gloves: Don the first (inner) pair of nitrile gloves. Pull the gown's cuffs over the gloves. Then, don the second (outer) pair of gloves over the gown's cuffs.[6]

Phase 2: Handling Operation

  • Confined Operations: All manipulations of the solid compound—weighing, transferring, and preparing solutions—must occur deep within the chemical fume hood.

  • Minimize Exposure: Keep the stock container tightly closed at all times when not actively dispensing.[1][12][13] Avoid actions that could generate dust.

  • Immediate Spill Control: In the event of a spill, use an inert absorbent material to contain it.[2][3] The cleanup materials must be disposed of in the hazardous waste container.

Phase 3: Post-Operation and Disposal

  • Secure Materials: Tightly close and secure the primary chemical container.

  • Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated hazardous waste container.

  • Waste Management: Securely seal the hazardous waste container. This container must be disposed of through an approved waste disposal plant.[2][3]

  • Doffing PPE: This sequence is designed to remove the most contaminated items first and to prevent contact with the wearer's skin. All disposable PPE should be placed directly into the hazardous waste stream.

    • Outer Gloves: While still in the work area, carefully remove the outer gloves, turning them inside out.

    • Face Shield & Gown: Step away from the immediate work area. Remove the face shield, followed by the gown (rolling it away from the body).

    • Goggles: Remove goggles.

    • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

    • Respirator: Remove the respirator last.

  • Final Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[1][12]

Emergency Response Protocol

In the event of an exposure, time is critical. All personnel must be familiar with the location of safety showers and eyewash stations.

  • Skin Contact: Immediately remove all contaminated clothing.[2][3] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. DO NOT induce vomiting.[2][3] Seek immediate medical attention.

By internalizing the rationale behind these safety protocols, we transform a checklist into a deeply ingrained safety culture. This approach not only protects us as individuals but also ensures the integrity of our research and the safety of our colleagues.

References

  • SafetyInfo. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • EMS.gov. (n.d.). Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for First Responders. Retrieved from [Link]

  • Deepak Nitrite. (2023). Safety Data Sheet: Methoxylamine Hydrochloride solution. Retrieved from [Link]

  • Oregon Health Authority. (2006). Employee Safety for Clandestine (Methamphetamine or other illegal) Drug-manufacturing Labs. Retrieved from [Link]

  • SafetyInfo. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Tri-iso. (n.d.). Material Safety Data Sheet: ADDOCAT KE-9018 363D. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (1991). Worker Exposures to Volatile Amines. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.